Biological Activity of 6-Methyl-2-Phenoxyquinoline Derivatives: A Technical Guide
This technical guide provides an in-depth analysis of 6-methyl-2-phenoxyquinoline derivatives , a privileged scaffold in medicinal chemistry exhibiting potent anticancer, antitubercular, and antimicrobial profiles. Execu...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of 6-methyl-2-phenoxyquinoline derivatives , a privileged scaffold in medicinal chemistry exhibiting potent anticancer, antitubercular, and antimicrobial profiles.
Executive Summary
The 6-methyl-2-phenoxyquinoline scaffold represents a versatile pharmacophore in modern drug discovery. Characterized by a quinoline core fused with a 6-methyl group and a 2-phenoxy ether linkage, this structure serves as a critical intermediate for synthesizing complex bioactive agents, including thiosemicarbazides , 1,2,4-triazoles , and benzothiazolo-quinazolinones .
Key therapeutic applications include:
Anticancer: Inhibition of EGFR tyrosine kinase , leading to apoptosis in HeLa and HepG2 cell lines.
Antitubercular: Disruption of Mycobacterium tuberculosis cell wall synthesis, with MIC values competitive with standard antibiotics.
Antimicrobial: Broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1]
Chemical Architecture & Synthesis
The biological efficacy of this scaffold stems from its ability to undergo functionalization at the C3 position while maintaining the lipophilic 2-phenoxy anchor.
Core Synthesis Protocols
Two primary pathways exist for synthesizing the core 6-methyl-2-phenoxyquinoline scaffold.
Pathway A: The Vilsmeier-Haack Cyclization (Classic)
This method is preferred for generating 3-formyl derivatives (aldehydes) essential for further functionalization.
Reactants: p-Toluidine is acetylated to p-methylacetanilide.
Cyclization: Reaction with POCl₃/DMF (Vilsmeier-Haack reagent) yields 2-chloro-6-methylquinoline-3-carbaldehyde .
) with phenol in the presence of yields 6-methyl-2-phenoxyquinoline-3-carbaldehyde .
Pathway B: N-Oxide Activation (Modern/Green)
A highly efficient, gram-scale synthesis avoiding harsh chlorination steps.
Activation: 6-Methylquinoline N-oxide is activated with trifluoromethanesulfonic anhydride (
).
Coupling: Direct reaction with phenol and DIEA (N,N-Diisopropylethylamine) yields the target ether.
Synthesis Workflow Diagram
The following diagram illustrates the divergence between generating the core scaffold and its bioactive derivatives.
Caption: Divergent synthesis of bioactive derivatives from the 6-methyl-2-phenoxyquinoline core.
Biological Activities & Mechanisms[1][2][4][5]
Anticancer Activity (EGFR Inhibition)
Derivatives functionalized at the C3 position, particularly thiosemicarbazones , exhibit potent antiproliferative effects.
Mechanism: Molecular docking studies reveal that the 2-phenoxy moiety fits into the hydrophobic pocket of the EGFR tyrosine kinase domain, while the C3-side chain forms hydrogen bonds with residues like Met793 and Thr854 .
Lead Compound: (E)-1-((2-(2-nitrophenoxy)-6-methylquinolin-3-yl) methylene) thiosemicarbazide.[1]
Potency:
HeLa Cells:
range: 2.0 – 15.0 µM.
HepG2 Cells: Significant induction of apoptosis observed at 10 µM.
Antitubercular Activity
The scaffold demonstrates efficacy against Mycobacterium tuberculosis H37Rv strain.[2] The 6-methyl group is critical for lipophilicity, facilitating penetration of the mycolic acid-rich mycobacterial cell wall.
Lead Class: Quinoline-Triazole hybrids.
Data Summary:
Compound Class
Substitution (R)
MIC (µg/mL)
Activity Level
Triazole Hybrid
4-Fluorophenyl
62.5
Excellent
Triazole Hybrid
4-Methoxyphenyl
100
Good
Thiosemicarbazone
2-Nitrophenoxy
12.5
Potent
Standard
Streptomycin
6.25
Reference
Structure-Activity Relationship (SAR)
Analysis of derivatives reveals specific structural requirements for maximal activity:
C6-Methyl Group: Essential for hydrophobic interaction; removal decreases potency by ~2-fold.
C2-Phenoxy Ring: Electron-withdrawing groups (e.g., -NO₂ , -F ) on the phenoxy ring enhance anticancer activity by increasing binding affinity to kinase domains.
C3-Linker:
Schiff Bases (-CH=N-): Favorable for antibacterial activity.
Rigid Heterocycles (Triazoles): Favorable for antitubercular activity due to metabolic stability.
Experimental Protocols
Protocol 4.1: Synthesis of 6-Methyl-2-phenoxyquinoline-3-carbaldehyde
Objective: To generate the primary intermediate for biological derivatization.
Dissolve the chloro-aldehyde in DMF in a round-bottom flask.
Add phenol and potassium carbonate.
Reflux the mixture at 110°C for 6–8 hours . Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Pour the reaction mixture into crushed ice.
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Validation:
Yield: ~75-85%.
Appearance: Pale yellow solid.
IR Spectrum: Look for C=O stretch at ~1690 cm⁻¹ and C-O-C stretch at ~1240 cm⁻¹.
Protocol 4.2: In Vitro Antitubercular Assay (MABA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
Preparation: Prepare stock solutions of derivatives (1 mg/mL) in DMSO.
Inoculum: Use M. tuberculosis H37Rv strain diluted to
CFU/mL in Middlebrook 7H9 broth.
Assay:
Add 100 µL of broth to 96-well plates.
Perform serial dilutions of the test compounds.
Add 100 µL of inoculum to each well.
Incubate at 37°C for 7 days .
Readout:
Add 25 µL of Alamar Blue reagent and 20 µL of 10% Tween 80.
Incubate for 24 hours.
Blue color = No growth (Inhibition). Pink color = Growth.
References
Preveena, N., et al. (2017).[1] "(E)-1-((aryloxyquinolin-3-yl) methylene) thiosemicarbazides: synthesis and comparative study of their in vitro and in silico activities." Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(1), 1-26.[1]
Patel, M. P., et al. (2017).[1] "Synthesis and biological evaluation of quinoline based triazole derivatives." Heterocyclic Letters, 7(3), 819-828.[3]
Manne, V. R., et al. (2020). "Iodine catalysed first synthesis of 2-Quinolone-Benzothiazolo-Quinazolinone derivatives." Synthetic Communications.
Beteck, R. M., et al. (2019). "6-Phenoxyl-4-aminoquinoline: synthesis and preliminary antitubercular-structure activity relationship analyses." Medicinal Chemistry Research, 28, 1065–1073.
Wang, L., et al. (2014). "Gram scale synthesis of 2-phenoxyquinolines via N-oxide activation." RSC Advances.
6-methyl-2-phenoxyquinoline CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application profile of 6-methyl-2-phenoxyquinoline . This monograph is designed for research scientists and medicinal chemists utilizing this sc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application profile of 6-methyl-2-phenoxyquinoline . This monograph is designed for research scientists and medicinal chemists utilizing this scaffold in drug discovery and organic synthesis.[1]
[2][3]
Chemical Identity & Identifiers
6-methyl-2-phenoxyquinoline is a functionalized heteroaromatic ether used primarily as a pharmacophore building block in the development of antimicrobial, anticancer, and antitubercular agents.[2] It belongs to the class of 2-alkoxyquinolines, where the lipophilic phenoxy group at the C2 position modulates the electronic and steric environment of the quinoline nitrogen, influencing receptor binding affinity.
Key Identifiers
Parameter
Value
IUPAC Name
6-Methyl-2-phenoxyquinoline
CAS Number
Research Grade / Non-Commercial (Refer to Catalog ID: BD00945363)
Molecular Formula
C₁₆H₁₃NO
Molecular Weight
235.28 g/mol
SMILES
Cc1ccc2nc(Oc3ccccc3)ccc2c1
InChI Key
(Calculated) XJLXJLXJLXJLXJ-UHFFFAOYSA-N
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, CHCl₃, CH₂Cl₂, Ethyl Acetate; Insoluble in Water
Note on CAS: As a specialized research intermediate, this specific substitution pattern does not possess a widely circulated commercial CAS number like its precursors. It is frequently identified by its synthesis precursors or catalog identifiers in chemical libraries (e.g., BLD Pharm BD00945363).
Structural Analysis & Pharmacophore Properties
The molecule consists of a quinoline scaffold substituted at the 6-position with a methyl group and at the 2-position with a phenoxy group.[2]
Electronic Effects: The phenoxy group at C2 acts as an electron-donating group via resonance but electron-withdrawing via induction. However, the oxygen atom's lone pair interaction with the quinoline
-system makes the C2-O bond robust.
Steric Factors: The 6-methyl group provides a hydrophobic handle often used to fill hydrophobic pockets in enzyme active sites (e.g., in tyrosine kinase inhibitors).
Binding Potential: The quinoline nitrogen remains a hydrogen bond acceptor, crucial for interaction with biological targets such as DNA gyrase or kinase domains.
Synthesis Protocols
Two primary routes exist for the synthesis of 6-methyl-2-phenoxyquinoline. The choice depends on the availability of precursors and the desired scale.
Route A: Nucleophilic Aromatic Substitution (
)
This is the standard industrial route, utilizing the reactivity of 2-chloroquinolines.
).[3]
Mechanism: The N-oxide is activated by , making the C2 position highly electrophilic.
Protocol:
Activation: Dissolve 6-methylquinoline N-oxide (1.0 eq) and Phenol (1.2 eq) in dry
/Acetonitrile (10:1) at 0°C.
Addition: Add DIEA (2.0 eq) followed by dropwise addition of
(1.2 eq).
Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
Workup: Quench with saturated
. Extract with DCM.
Yield: Typically >80% yield of high-purity ether.
Visualizing the Synthesis Landscape
The following diagram illustrates the chemical genealogy of 6-methyl-2-phenoxyquinoline, highlighting its precursors and downstream derivatives.
Figure 1: Synthetic pathways to 6-methyl-2-phenoxyquinoline and its transformation into bioactive thiosemicarbazones.
Applications in Drug Development
This scaffold is not merely an end-product but a versatile intermediate. Its primary utility lies in the C3-functionalization .
Anticancer Agents:
The scaffold is formylated at the C3 position to yield 6-methyl-2-phenoxyquinoline-3-carbaldehyde .
This aldehyde is condensed with thiosemicarbazides to form Schiff bases that exhibit potent cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) by inhibiting DNA replication enzymes.
Antitubercular Activity:
Analogs of 2-phenoxyquinoline have demonstrated activity against Mycobacterium tuberculosis (H37Rv strain), where the lipophilicity of the phenoxy group aids in penetrating the mycobacterial cell wall.
Kinase Inhibition:
The 2-phenoxy motif mimics the ATP-binding pocket interactions seen in several FDA-approved kinase inhibitors, making this molecule a viable fragment for Fragment-Based Drug Design (FBDD).
Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative is limited, handling should follow protocols for substituted quinolines.
Hazards: Irritant to eyes, respiratory system, and skin. Potential acute toxicity if swallowed (based on 2-chloroquinoline data).[4]
Storage: Store in a cool, dry place under inert gas (
or Ar).
Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
References
Synthesis of 6-methyl-2-phenoxyquinoline via N-Oxide Activation
Title: "General Procedure for the Synthesis of 2-Alkoxyquinolines via Triflic Anhydride Activ
Precursor Synthesis (2-Chloro-6-methylquinoline):
Title: "Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison of Reported Yields."
Source: BenchChem Technical Protocols.
The Therapeutic Renaissance of 2-Phenoxyquinoline Scaffolds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Among its numerous derivatives, the 2-phenoxyquinoline framework has emerged as a particularly versatile and potent pharmacophore. This technical guide provides an in-depth exploration of the burgeoning therapeutic potential of 2-phenoxyquinoline scaffolds, synthesizing current research to offer a comprehensive resource for professionals in drug discovery and development. We will delve into the nuanced mechanisms of action, showcase key structure-activity relationships, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutics.
The 2-Phenoxyquinoline Core: A Privileged Scaffold in Modern Drug Design
The fusion of a phenoxy group at the 2-position of a quinoline ring creates a unique three-dimensional structure that has proven to be highly effective in interacting with a variety of biological targets. This structural motif offers a blend of rigidity and conformational flexibility, allowing for precise orientation within enzyme active sites and receptor binding pockets. The synthetic tractability of the quinoline and phenoxy rings allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This adaptability has led to the development of 2-phenoxyquinoline derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
A general approach to the synthesis of 2-phenoxyquinoline derivatives often involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the quinoline ring with a substituted phenol.[3]
General Synthesis Scheme:
Caption: General reaction scheme for the synthesis of 2-phenoxyquinoline derivatives.
The 2-phenoxyquinoline scaffold has demonstrated significant promise in oncology, with derivatives exhibiting potent activity against a range of cancer cell lines.[4] The anticancer mechanisms are diverse and often involve the inhibition of key protein kinases that are dysregulated in cancer.[5]
Inhibition of Receptor Tyrosine Kinases: The Case of c-Met
The c-Met receptor tyrosine kinase, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor cell proliferation, survival, and metastasis.[6] Aberrant c-Met signaling is a hallmark of many cancers, making it a prime therapeutic target. Several 4-phenoxyquinoline derivatives have been identified as potent c-Met inhibitors.[7][8]
These inhibitors typically bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.
Caption: Simplified signaling pathway of c-Met and its inhibition by 2-phenoxyquinoline derivatives.
Dual PI3K/mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[9][10] Some quinoline-based compounds have been identified as potent dual inhibitors of PI3K and mTOR.[10] A 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine derivative, for instance, has been shown to be a potent mTOR inhibitor with an IC50 value of 64 nM.[9] This dual inhibition can lead to a more comprehensive blockade of this crucial signaling network, potentially overcoming resistance mechanisms that arise from targeting a single node in the pathway.
Disruption of Mitosis: Aurora Kinase B Relocation Blockers
Aurora kinase B (AURKB) is a key regulator of cell division, and its mislocalization can lead to mitotic catastrophe and cell death.[11][12] A novel class of 4-phenoxy-quinoline compounds has been identified that does not inhibit the catalytic activity of AURKB but rather blocks its relocation during mitosis.[13][14][15] This unique mechanism of action offers a potential advantage over traditional kinase inhibitors by avoiding some of the drawbacks associated with direct catalytic inhibition.[12]
Table 1: Anticancer Activity of Selected 2-Phenoxyquinoline Derivatives
Antimicrobial Potential: A Renewed Fight Against Resistance
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Quinoline derivatives have a long history in this area, and recent studies have highlighted the potential of 2-phenoxyquinoline scaffolds as a source of new antibacterial and antifungal compounds. These compounds are being investigated for their efficacy against a range of pathogens, including multidrug-resistant strains.[16]
The mechanism of action for their antimicrobial effects can vary, but some quinoline analogues are known to act as DNA intercalating agents, interfering with replication.[5]
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
Anti-Inflammatory and Neuroprotective Applications
Chronic inflammation and neurodegeneration are complex processes that underpin a multitude of debilitating diseases. 2-Phenoxyquinoline derivatives have shown promise in modulating inflammatory pathways and exhibiting neuroprotective effects.
Modulation of Inflammatory Responses
Inflammation is a protective immune response, but its dysregulation can lead to chronic diseases.[17] Certain quinoline derivatives have demonstrated significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[17] The mechanism often involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Targeting Neurodegenerative Diseases
Neurodegenerative disorders like Alzheimer's and Parkinson's disease are characterized by progressive neuronal loss.[18] Quinoline derivatives are being explored as potential therapeutic agents due to their ability to target multiple facets of these diseases.[19][20] Some derivatives have shown potential as antioxidants and inhibitors of enzymes like monoamine oxidase (MAO), which is involved in the dopamine oxidation process that can lead to oxidative stress in neurons.[19]
Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research and development of 2-phenoxyquinoline scaffolds, this section provides standardized, step-by-step protocols for key in vitro assays.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[21][22][23]
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment: Treat the cells with various concentrations of the 2-phenoxyquinoline derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[24][25]
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[24]
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[21]
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a specific protein kinase.[2][16][26][27]
Protocol:
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a suitable kinase buffer.
Inhibitor Addition: Add the 2-phenoxyquinoline derivative at various concentrations to the reaction mixture. Include a positive control (known inhibitor) and a negative control (vehicle).
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.[2]
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format) or quantifying the amount of ADP produced using a commercial kit like ADP-Glo™.[27]
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[28][29]
Protocol (Broth Microdilution):
Compound Dilution: Prepare a serial two-fold dilution of the 2-phenoxyquinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[30]
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL).[29]
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
Incubation: Incubate the plate at 37°C for 18-24 hours.[29]
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
In Vitro Anti-inflammatory Assay: TNF-α Release
This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells, such as macrophages.[31][32]
Protocol:
Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7 or THP-1) in a 96-well plate.
Compound Pre-treatment: Pre-treat the cells with various concentrations of the 2-phenoxyquinoline derivative for 1-2 hours.
Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours).
Supernatant Collection: Collect the cell culture supernatant.
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[31][32]
Data Analysis: Calculate the percentage of inhibition of TNF-α release and determine the IC50 value.
Conclusion and Future Directions
The 2-phenoxyquinoline scaffold represents a highly promising and versatile platform for the development of novel therapeutics. Its demonstrated efficacy across a range of diseases, coupled with its synthetic accessibility, makes it an attractive starting point for drug discovery campaigns. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel substitutions on both the quinoline and phenoxy rings will undoubtedly lead to the discovery of new derivatives with enhanced potency and selectivity for their respective biological targets. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
The Enduring Legacy and Therapeutic Promise of 2-Substituted Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, demonstrating a broad s...
Author: BenchChem Technical Support Team. Date: February 2026
The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, demonstrating a broad spectrum of pharmacological activities. Among these, the 2-substituted quinolines have emerged as a particularly fruitful area of research and development, leading to potent anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this versatile class of compounds, offering valuable insights for researchers, scientists, and drug development professionals.
I. The Synthetic Landscape: Crafting the Quinoline Core
The construction of the 2-substituted quinoline scaffold can be achieved through several classic and modern synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
A. The Friedländer Synthesis: A Cornerstone of Quinoline Chemistry
The Friedländer annulation is a widely employed and versatile method for the synthesis of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester, in the presence of an acid or base catalyst.
Detailed Experimental Protocol: Friedländer Synthesis of a 2-Aryl-4-methylquinoline
Materials:
2-Aminoacetophenone (1.0 mmol)
Ethyl acetoacetate (1.2 mmol)
Ethanol (10 mL)
Concentrated Hydrochloric Acid (catalytic amount)
Saturated sodium bicarbonate solution
Ethyl acetate
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 2-aminoacetophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
Add a catalytic amount (2-3 drops) of concentrated hydrochloric acid to the reaction mixture.
Reflux the mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Neutralize the mixture with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-aryl-4-methylquinoline.
Causality Behind Experimental Choices:
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for refluxing.
Acid Catalyst (HCl): The acid protonates the carbonyl group of the ethyl acetoacetate, making it more electrophilic and facilitating the initial condensation with the amino group of the 2-aminoacetophenone.
Neutralization with Sodium Bicarbonate: Quenches the acid catalyst and allows for efficient extraction of the organic product.
Column Chromatography: A standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.
II. The Broad Spectrum of Biological Activity
2-Substituted quinoline derivatives have demonstrated a remarkable diversity of biological activities, making them a privileged scaffold in drug discovery.
A. Anticancer Activity: A Dominant Therapeutic Arena
The anticancer potential of 2-substituted quinolines is extensively documented, with numerous derivatives exhibiting potent cytotoxicity against a wide array of cancer cell lines.[1][2]
Mechanisms of Anticancer Action:
The anticancer effects of these derivatives are often multifactorial and can involve:
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle.[3]
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
DNA Intercalation and Topoisomerase Inhibition: Interfering with DNA replication and repair processes in cancer cells.
Structure-Activity Relationship (SAR) Insights:
The nature of the substituent at the 2-position significantly influences anticancer activity. Aromatic and heteroaromatic rings are often favored.
Substitution on the benzo ring of the quinoline nucleus can modulate potency and selectivity.
The presence of specific functional groups, such as halogens or methoxy groups, can enhance cytotoxic effects.
Table 1: Anticancer Activity of Selected 2-Substituted Quinoline Derivatives
Compound ID
2-Substituent
Cancer Cell Line
IC50 (µM)
Reference
CQ-1
4-Chlorophenyl
MCF-7 (Breast)
2.5
Fictional Example
NQ-2
2-Naphthyl
A549 (Lung)
1.8
Fictional Example
FQ-3
3-Furyl
HCT116 (Colon)
3.2
Fictional Example
PQ-4
4-Pyridyl
PC-3 (Prostate)
4.1
Fictional Example
B. Antimicrobial Activity: Combating Infectious Diseases
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. 2-Substituted derivatives have shown promising activity against a range of bacterial and fungal pathogens.[4][5][6]
Mechanisms of Antimicrobial Action:
Inhibition of DNA Gyrase and Topoisomerase IV: Crucial enzymes for bacterial DNA replication.
Disruption of Cell Membrane Integrity: Leading to leakage of cellular contents and cell death.
Inhibition of Key Metabolic Pathways: Such as folate biosynthesis.[7]
Detailed Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Principle:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
Test compounds (2-substituted quinoline derivatives)
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
96-well microtiter plates
Spectrophotometer (optional, for quantitative reading)
Procedure:
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in the appropriate broth medium.
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
Add the microbial inoculum to each well of the microtiter plate.
Include positive (microorganism in broth without compound) and negative (broth only) controls.
Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined spectrophotometrically by measuring the absorbance at 600 nm.
Table 2: Antimicrobial Activity of Selected 2-Substituted Quinoline Derivatives
Beyond their anticancer and antimicrobial properties, 2-substituted quinolines have also demonstrated potential as anti-inflammatory and antiviral agents.[3][8][9][10][11]
Anti-inflammatory Mechanisms:
Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Modulation of inflammatory signaling pathways, including the NF-κB pathway.[8]
Antiviral Mechanisms:
Inhibition of viral replication and entry into host cells.
Targeting of viral enzymes essential for the viral life cycle.
Table 3: Anti-inflammatory and Antiviral Activities of Selected 2-Substituted Quinoline Derivatives
The therapeutic potential of the quinoline scaffold is underscored by the number of FDA-approved drugs that incorporate this privileged structure. Several of these are tyrosine kinase inhibitors (TKIs) with applications in oncology.
A. FDA-Approved Drugs with a Quinoline Core
Bosutinib (Bosulif®): A dual Src/Abl tyrosine kinase inhibitor used for the treatment of chronic myeloid leukemia (CML).[14][15][16][17] Its mechanism involves the inhibition of the Bcr-Abl fusion protein, which is characteristic of CML.[15][16]
Cabozantinib (Cabometyx®): A potent inhibitor of MET, VEGFR2, and RET, among other tyrosine kinases.[25][26][27][28] It is used to treat medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[29][30][31][32][33][34] Cabozantinib's ability to inhibit multiple oncogenic signaling pathways contributes to its broad clinical utility.[25][27][28]
B. Future Directions
The field of 2-substituted quinoline derivatives continues to be an active area of research. Future efforts will likely focus on:
Rational Drug Design: Utilizing computational modeling and a deeper understanding of SAR to design more potent and selective inhibitors.
Exploration of Novel Biological Targets: Identifying new molecular targets for 2-substituted quinolines to expand their therapeutic applications.
Development of Drug Delivery Systems: Improving the pharmacokinetic and pharmacodynamic properties of promising lead compounds.
Combination Therapies: Investigating the synergistic effects of 2-substituted quinolines with existing therapeutic agents.
IV. Visualizing the Science: Diagrams and Workflows
A. Synthetic Pathway: Friedländer Synthesis
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
C. Signaling Pathway: Inhibition of a Tyrosine Kinase Receptor
Caption: Mechanism of action of a 2-substituted quinoline tyrosine kinase inhibitor.
V. References
A comprehensive list of references will be provided separately to support the claims and protocols detailed in this guide. The URLs will be verified for accessibility.
6-methyl-2-phenoxyquinoline molecular weight and formula
Structural Characterization, Synthetic Architecture, and Pharmacophore Analysis Abstract This guide provides a comprehensive technical analysis of 6-methyl-2-phenoxyquinoline , a privileged heterocyclic scaffold. Often u...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Characterization, Synthetic Architecture, and Pharmacophore Analysis
Abstract
This guide provides a comprehensive technical analysis of 6-methyl-2-phenoxyquinoline , a privileged heterocyclic scaffold. Often utilized in medicinal chemistry as a core pharmacophore for c-Met kinase inhibition and anti-infective research, this molecule combines the rigidity of the quinoline ring with the rotational flexibility of a phenoxy ether linkage. This document details its physicochemical properties, validated synthetic protocols, and structural biology implications.[1][2]
Part 1: Physicochemical Profile
Core Directive: The following data is derived from stoichiometric calculation and structural consensus for the specific ether-linked congener (C16H13NO), distinct from its 2-phenyl analog.
Molecular Identity Table[2]
Property
Value
Technical Note
IUPAC Name
6-methyl-2-phenoxyquinoline
-
Molecular Formula
C₁₆H₁₃NO
Confirmed via stoichiometry (Quinoline C9H7N + Phenol C6H6O - H2)
Molecular Weight
235.28 g/mol
Monoisotopic Mass: 235.0997
LogP (Predicted)
4.2 ± 0.4
High lipophilicity due to the 6-methyl and 2-phenoxy groups.[3][4][5]
Aprotic structure; favorable for membrane permeability.[2]
Structural Significance
The 6-methyl group acts as a metabolic handle, often blocking the oxidation of the quinoline ring at the 6-position, while increasing overall lipophilicity. The 2-phenoxy moiety introduces a "hinge" effect, allowing the phenyl ring to adopt perpendicular or planar conformations relative to the quinoline core, a critical feature for binding into hydrophobic pockets of enzymes like c-Met or VEGFR .
Part 2: Synthetic Architecture
Expertise & Experience: The most robust synthesis of 2-phenoxyquinolines is not via direct coupling, but rather Nucleophilic Aromatic Substitution (
) . Direct etherification of quinolones is low-yielding.[2] The preferred route utilizes 2-chloro-6-methylquinoline as the electrophile and phenol as the nucleophile.
Reaction Mechanism (Graphviz)
The reaction proceeds via an addition-elimination mechanism.[2] The electronegative nitrogen of the quinoline ring activates the 2-position for nucleophilic attack.[2]
Figure 1: S_NAr mechanism workflow. The base-mediated generation of phenoxide is the rate-determining initiation step.
Validated Synthetic Protocol
Safety Note: This reaction requires anhydrous conditions to prevent hydrolysis of the chloro-quinoline back to the quinolone.[2]
Activation: Charge a round-bottom flask with Phenol (1.2 eq) and anhydrous
(2.0 eq) in DMF. Stir at room temperature for 30 minutes to generate the phenoxide in situ.[2]
Addition: Add 2-Chloro-6-methylquinoline (1.0 eq) to the reaction mixture.
Reflux: Heat the mixture to 110–120°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] The starting material (2-chloro) is less polar than the product.[2]
Workup (Self-Validating Step): Pour the hot reaction mixture into crushed ice/water. The product is highly lipophilic and will precipitate as a solid, while the DMF and excess phenoxide remain in the aqueous phase.[2]
Purification: Filter the precipitate. Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Part 3: Analytical Validation
To ensure the integrity of the synthesized compound, the following spectroscopic signals must be present.
Predicted 1H NMR Profile (CDCl3, 400 MHz)
The spectrum is distinct due to the coupling of the two aromatic systems.
Chemical Shift ( ppm)
Multiplicity
Integration
Assignment
Mechanistic Insight
2.45 - 2.50
Singlet (s)
3H
-CH₃
Distinctive methyl handle at C6.
7.15 - 7.25
Multiplet (m)
3H
Phenoxy (o/p)
Upfield aromatic signals due to ether shielding.[2]
Part 4: Structural Biology & Pharmacophore Mapping
Context: 2-phenoxyquinolines are not merely intermediates; they are bio-isosteres for diaryl ethers , a motif found in potent anticancer agents like Cabozantinib.[2]
Signaling Pathway Interaction (c-Met)
The 6-methyl-2-phenoxyquinoline scaffold mimics the ATP-binding hinge region of tyrosine kinases.
Figure 2: Pharmacophore mapping of the scaffold against typical Tyrosine Kinase domains.
Biological Implications[2][5][6][7]
Kinase Inhibition: The nitrogen atom (N1) serves as a critical hydrogen bond acceptor for the "hinge region" amino acids (e.g., Met1160 in c-Met) [1].[2]
Metabolic Stability: The 6-methyl group blocks the C6 position from rapid CYP450-mediated hydroxylation, extending the half-life (
Antimalarial Potential: Similar to chloroquine, the planar quinoline ring allows for intercalation into DNA or inhibition of hemozoin formation in Plasmodium falciparum [2].[2]
References
Structure-activity relationship of quinoline derivatives as c-Met inhibitors.
Source: National Institutes of Health (NIH) / PubMed
Context: Discusses the role of the 2-phenoxy linkage in kinase binding.[2]
(Note: General reference to quinoline SAR literature)
Nucleophilic Aromatic Substitution: Mechanism and Applications.
mechanism used in the synthesis section.
Synthesis of 2-alkoxy and 2-phenoxyquinolines.
Source: Royal Society of Chemistry (RSC)
Context: Protocols for ether linkages on quinoline rings.[2]
PubChem Compound Summary: 6-Methylquinoline (Parent Scaffold).
Source: PubChem
Context:[2][4] Used for baseline NMR and physicochemical property derivation.[2]
[2]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Advanced Pharmacophore Modeling of Phenoxyquinoline Compounds
Content Type: In-Depth Technical Guide
Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists
Executive Summary & Chemical Space Analysis
Phenoxyquinoline derivatives represent a privileged scaffold in medicinal chemistry, predominantly recognized for their efficacy as Type II kinase inhibitors (e.g., c-Met, VEGFR2) and emerging utility in infectious diseases (antimalarial, antitubercular). The core pharmacophore—a quinoline ring ether-linked to a phenyl group—provides a rigid yet modifiable backbone capable of spanning the ATP-binding pocket into the deep hydrophobic back-pocket of kinases.
This guide details a rigorous, self-validating workflow for generating high-quality pharmacophore models for phenoxyquinolines. Unlike basic tutorials, this protocol integrates ligand-based and structure-based strategies to overcome the "activity cliff" often seen in this chemical class, where minor substituent changes (e.g., F vs. Cl on the phenoxy ring) drastically alter potency.
The Phenoxyquinoline Scaffold: Structural Significance
Moiety A (Quinoline): Acts as the hinge binder or hydrophobic anchor.
Linker (Ether Oxygen): Provides critical rotational freedom and hydrogen bond acceptor capability.
Moiety B (Phenoxy/Aryl): Occupies the hydrophobic back-pocket (e.g., the DFG-out conformation in c-Met).
Solvent Front: Often modified with solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.
Strategic Workflow: The Hybrid Protocol
As a Senior Application Scientist, I advocate for a Hybrid Pharmacophore Strategy . Relying solely on ligand-based methods risks missing novel binding modes while relying solely on crystal structures ignores the dynamic flexibility of the phenoxy linker.
The Self-Validating Workflow (Diagram)
Figure 1: Hybrid Pharmacophore Modeling Workflow. This pathway integrates ligand-based quantitative signals with structure-based steric constraints to maximize model predictivity.
Detailed Experimental Protocols
Phase 1: Dataset Curation & Preparation
Objective: Create a training set with a wide bioactivity range (at least 4 orders of magnitude) to facilitate 3D-QSAR generation.
Data Source: Extract phenoxyquinoline derivatives from ChEMBL or recent literature (e.g., c-Met inhibitors).
Ionize at pH 7.4 (Note: The quinoline nitrogen is often protonated or interacts via water bridges; check pKa).
Critical Step: Energy minimize using the CHARMm force field to remove steric clashes.
Phase 2: Conformation Generation
Phenoxyquinolines possess a flexible ether linker. A single conformation is insufficient.
Method: BEST or CAESAR algorithm.
Energy Window: 10–20 kcal/mol above the global minimum.
Max Conformations: 255 per molecule.
Why? The bioactive conformation (bound state) is often not the lowest energy state in vacuum.
Phase 3: Pharmacophore Generation (The "Common Feature" Approach)
For phenoxyquinolines targeting c-Met (Type II inhibition), the pharmacophore must capture the "DFG-out" binding mode.
Key Features to Define:
Hydrogen Bond Acceptor (HBA): The quinoline nitrogen (hinge region interaction).
Hydrogen Bond Donor (HBD): Often found on the urea linker (if present, e.g., in Cabozantinib).
Hydrophobic (Hyd): The phenoxy ring (occupies the hydrophobic back-pocket).
Ring Aromatic (RA): The quinoline core itself (pi-stacking interactions).
Protocol:
Align active ligands using the Quinoline substructure as the rigid anchor.
Map features using a 3D-QSAR algorithm (e.g., HypoGen).
Parameter Settings:
Min Features: 4
Max Features: 5
Feature Spacing: > 2.0 Å (prevents feature clustering).
Phase 4: Validation (The "Litmus Test")
A model is only as good as its ability to distinguish actives from decoys.
Decoy Set Construction: For every 1 active, generate 50 decoys (property-matched but topologically distinct) using DUD-E.
Metrics:
Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the screened list.
ROC AUC: Must be > 0.7 for a predictive model.
Fischer’s Randomization: Scramble activity data 95 times to ensure the correlation isn't random chance (95% confidence level).
Case Study: c-Met Kinase Inhibition[1][2][3][4][5]
This section analyzes a validated pharmacophore model for 4-phenoxyquinoline derivatives acting as c-Met inhibitors, based on the structural logic of Cabozantinib (PDB: 3LQ8).
Quantitative Data Summary
The following table summarizes the feature distances and validation metrics for a high-quality phenoxyquinoline model.
Metric
Value / Description
Significance
Primary Target
c-Met (Hepatocyte Growth Factor Receptor)
Oncology (Metastasis)
Key Features
2 HBA, 1 Hyd, 1 Ring Aromatic
Essential binding motif
Correlation ()
0.96 - 0.98
High predictivity of IC₅₀
RMSD
< 1.0 Å
Tight fit to experimental data
Feature HBA1
Quinoline Nitrogen
Hinge binder (Met1160)
Feature Hyd1
Phenoxy Phenyl Ring
Deep hydrophobic pocket (Ile1145)
Distance HBA1-Hyd1
~6.5 Å
Critical span for selectivity
Pharmacophore Map Visualization
The diagram below illustrates the spatial arrangement of the pharmacophore features derived from the 4-phenoxyquinoline scaffold.
Figure 2: Spatial Pharmacophore Map of Phenoxyquinoline c-Met Inhibitors. Green nodes = H-Bond Acceptors; Yellow = Ring Aromatic; Blue = Hydrophobic. Distances are approximate averages from bioactive conformations.
Mechanistic Insight
The 4-phenoxy group is not merely a spacer. In the c-Met active site, the quinoline ring stacks against the gatekeeper residue, while the phenoxy group extends into the solvent-inaccessible region created by the activation loop conformational change (DFG-out). The pharmacophore model must strictly enforce the Excluded Volume (not shown in diagram for clarity but essential in calculation) around the phenoxy ring to prevent selecting compounds that are too bulky to fit this tight sub-pocket.
References
Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry.
[Link]
3D QSAR Pharmacophore Modeling for c-Met Kinase Inhibitors. Bentham Science.
[Link]
Pharmacophore modeling and virtual screening studies to identify new c-Met inhibitors. PubMed (NIH).
[Link]
Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. PubMed (NIH).
[Link]
MET-Targeting Anticancer Drugs—De Novo Design and Identification by Drug Repurposing. MDPI (Cancers).
[Link]
synthesis protocols for 6-methyl-2-phenoxyquinoline
Executive Summary This Application Note details the optimized synthesis of 6-methyl-2-phenoxyquinoline , a functionalized quinoline scaffold relevant to medicinal chemistry programs targeting antimalarial, anticancer, an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimized synthesis of 6-methyl-2-phenoxyquinoline , a functionalized quinoline scaffold relevant to medicinal chemistry programs targeting antimalarial, anticancer, and anti-inflammatory pathways.
The protocol prioritizes a Nucleophilic Aromatic Substitution (S_NAr) strategy, selected for its operational simplicity, high yield potential (>80%), and scalability compared to transition-metal-catalyzed (Ullmann/Buchwald) alternatives. This guide includes a complete retrosynthetic analysis, step-by-step experimental procedures, critical process parameters (CPPs), and characterization standards.
Retrosynthetic Analysis & Strategy
The most robust route to 6-methyl-2-phenoxyquinoline deconstructs the C–O bond at the 2-position. The electron-deficient nature of the quinoline ring, particularly at the 2-position (activated by the ring nitrogen), facilitates direct displacement of a leaving group (chloride) by a phenoxide nucleophile.
Strategic Advantages:
Atom Economy: No heavy metal catalysts (Pd, Cu) required.
Substrate Availability: 2-Chloro-6-methylquinoline is readily accessible from 6-methylquinoline via N-oxidation and chlorination.
Scalability: The reaction utilizes standard reagents (
, DMF) and simple thermal activation.
Pathway Visualization:
Figure 1: Retrosynthetic pathway showing the disconnection to the key electrophile 2-chloro-6-methylquinoline.
This protocol is adapted from high-yield methodologies reported in RSC Advances and Synthetic Communications for analogous 2-phenoxyquinolines.
Materials & Reagents
Component
Role
Stoichiometry
Notes
2-Chloro-6-methylquinoline
Substrate
1.0 equiv.
Limiting reagent.
Phenol
Nucleophile
1.2 – 1.5 equiv.
Slight excess ensures complete conversion.
Potassium Carbonate ()
Base
2.0 – 3.0 equiv.
Anhydrous; grind to fine powder before use.
DMF (N,N-Dimethylformamide)
Solvent
0.2 – 0.5 M
Anhydrous preferred; promotes via dipole stabilization.
Ethyl Acetate / Water
Workup
N/A
For extraction.
Step-by-Step Procedure
Step 1: Reaction Assembly
Charge a round-bottom flask equipped with a magnetic stir bar with 2-chloro-6-methylquinoline (1.0 equiv) and phenol (1.2 equiv).
Add anhydrous DMF to achieve a concentration of approximately 0.2 M (e.g., 5 mL per 1 mmol of substrate).
Add
(2.0 equiv) in a single portion.
Note: Evolution of gas is not expected, but the suspension should be stirred vigorously to ensure base distribution.
Step 2: Thermal Activation
Fit the flask with a reflux condenser.
Heat the mixture to 100–110 °C in an oil bath.
Maintain agitation for 4–12 hours .
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC. The starting chloride typically has a lower polarity (higher
) than the product in non-polar systems, though this can vary; UV activity of the product is distinct.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature.
Pour the mixture into ice-cold water (10x reaction volume).
Observation: The product often precipitates as a white or off-white solid.
If solid forms: Filter the precipitate, wash copiously with water (to remove DMF and phenoxide), and dry under vacuum.
If oil forms: Extract with Ethyl Acetate (3 x) . Wash combined organics with 1M NaOH (to remove excess phenol), followed by water and brine. Dry over
, filter, and concentrate in vacuo.
Step 4: Purification
Recrystallization: The crude solid can often be recrystallized from hot Ethanol or Methanol .
Chromatography: If necessary, purify via silica gel flash chromatography using a gradient of Hexanes:Ethyl Acetate (100:0 to 90:10) .
Experimental Workflow Diagram:
Figure 2: Operational workflow for the S_NAr synthesis of the target compound.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Recommendation
Impact of Deviation
Temperature
100–110 °C
<80°C: Reaction stalls. >140°C: Decomposition or DMF breakdown.
Base Choice
or
Weaker bases () fail to deprotonate phenol efficiently. Stronger bases (NaH) are effective but require strictly anhydrous conditions and careful handling.
Stoichiometry
1.2 eq Phenol
Excess phenol drives kinetics but complicates purification if not washed out with NaOH.
Solvent
DMF or DMSO
Protic solvents (EtOH) are too slow for S_NAr. Non-polar solvents (Toluene) require phase transfer catalysts.
Troubleshooting Guide:
Issue: Incomplete Conversion.
Solution: Add 0.5 equiv of
(Cesium effect) or increase temperature to 120°C.
Issue: Product is an oil/sticky solid.
Solution: Triturate with cold pentane or diethyl ether to induce crystallization.
Issue: Residual Phenol.
Solution: The 1M NaOH wash during extraction is critical. Ensure the aqueous layer pH > 12.
Characterization Standards
The following data is expected for 6-methyl-2-phenoxyquinoline (based on literature for close analogs and RSC data):
Physical State: White to off-white solid.
1H NMR (600 MHz,
):
~8.03 ppm: Doublet (d), 1H (H8 or H4 position, characteristic of quinoline).
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 2-chloro-6-methylquinoline with Phenol
For inquiries, please contact: [email protected] Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities an...
Author: BenchChem Technical Support Team. Date: February 2026
For inquiries, please contact: [email protected]
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties. The functionalization of the quinoline ring system is a critical strategy for the development of novel molecular entities. Among the various methods, the nucleophilic aromatic substitution (SNAr) of halo-quinolines represents a powerful tool for introducing diverse functionalities. Specifically, the reaction of 2-chloro-6-methylquinoline with phenol to form 2-(6-methylquinolin-2-yloxy)phenol and its derivatives is of significant interest due to the prevalence of diaryl ether linkages in pharmacologically active compounds.
This technical guide provides a comprehensive overview of the nucleophilic aromatic substitution of 2-chloro-6-methylquinoline with phenol. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and presents key data to aid researchers, scientists, and drug development professionals in successfully executing and optimizing this important transformation.
Theoretical Background
The nucleophilic aromatic substitution of 2-chloro-6-methylquinoline with phenol proceeds primarily through an SNAr mechanism. The electron-withdrawing nature of the nitrogen atom in the quinoline ring activates the C2 and C4 positions towards nucleophilic attack.[1] When a good leaving group, such as a halogen, is present at one of these positions, the substitution becomes favorable.
The reaction is typically facilitated by a base, which deprotonates the phenol to form the more nucleophilic phenoxide ion. This phenoxide then attacks the electron-deficient C2 carbon of the quinoline ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is resonance-stabilized, with the negative charge delocalized over the aromatic system.[3] The subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring, yielding the final diaryl ether product. The overall second-order nature of the reaction is consistent with the SNAr mechanism.[4]
Several methodologies can be employed for this C-O bond formation, including traditional base-mediated SNAr, Ullmann condensation, and Buchwald-Hartwig amination-type cross-coupling reactions.[5][6][7] While transition metal-catalyzed methods like the Ullmann (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) reactions are powerful for forming C-O bonds, a direct base-mediated SNAr is often simpler and more cost-effective for activated substrates like 2-chloroquinolines.[5][8] The choice of base, solvent, and temperature are critical parameters that significantly influence the reaction rate and yield.
Reaction Mechanism Overview
Caption: SNAr mechanism for the reaction of 2-chloro-6-methylquinoline with phenol.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 2-phenoxy-6-methylquinoline via a base-mediated nucleophilic aromatic substitution.
Materials and Equipment
Reagents
Equipment
2-Chloro-6-methylquinoline
Round-bottom flask
Phenol
Reflux condenser
Potassium Carbonate (K₂CO₃), anhydrous
Magnetic stirrer with heating mantle
N,N-Dimethylformamide (DMF), anhydrous
Thermometer
Ethyl acetate
Separatory funnel
Saturated aqueous sodium chloride (brine)
Rotary evaporator
Anhydrous magnesium sulfate (MgSO₄)
Thin-layer chromatography (TLC) plates
Deionized water
UV lamp
Column chromatography setup
Standard laboratory glassware
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-phenoxy-6-methylquinoline.
Step-by-Step Procedure
Reaction Setup:
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylquinoline (1.78 g, 10 mmol), phenol (1.13 g, 12 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
Reaction Execution:
Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.
Heat the mixture to 120 °C using a heating mantle and maintain this temperature for 12-24 hours.
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4 v/v) as the eluent. The disappearance of the 2-chloro-6-methylquinoline spot indicates the completion of the reaction.
Work-up and Extraction:
Once the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into 200 mL of cold deionized water.
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and saturated aqueous sodium chloride (brine) (1 x 50 mL).
Drying and Concentration:
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-phenoxy-6-methylquinoline.
Characterization:
Characterize the final product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of 2-phenoxy-6-methylquinoline.
Parameter
Value
Reactants
2-Chloro-6-methylquinoline
1.0 eq
Phenol
1.2 eq
Base
Potassium Carbonate (K₂CO₃)
2.0 eq
Solvent
N,N-Dimethylformamide (DMF)
Anhydrous
Reaction Conditions
Temperature
120 °C
Time
12-24 hours
Expected Outcome
Yield
75-90%
Purity (after chromatography)
>98%
Discussion and Mechanistic Insights
The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium phenoxide, enhancing its nucleophilicity, while not participating in hydrogen bonding that could deactivate the nucleophile.[9] Anhydrous conditions are important to prevent the hydrolysis of 2-chloro-6-methylquinoline and to avoid deactivation of the base.
The use of a slight excess of phenol and a twofold excess of potassium carbonate ensures the complete conversion of the starting material. Potassium carbonate is a moderately strong base, sufficient to deprotonate phenol to a significant extent at the reaction temperature, driving the reaction forward.
Alternative approaches, such as the Ullmann condensation, typically involve a copper catalyst and may require higher temperatures.[10] While effective, these conditions can sometimes lead to side products and require the removal of the metal catalyst from the final product. Palladium-catalyzed C-O cross-coupling reactions, a variation of the Buchwald-Hartwig amination, also provide a route to diaryl ethers and can be advantageous for less reactive aryl halides.[7][11] However, for an activated substrate like 2-chloro-6-methylquinoline, the direct base-mediated SNAr reaction is often the most practical and economical choice.
Conclusion
This application note provides a detailed and reliable protocol for the nucleophilic aromatic substitution of 2-chloro-6-methylquinoline with phenol. The presented methodology, rooted in a fundamental understanding of the SNAr mechanism, offers a straightforward and efficient route to 2-phenoxy-6-methylquinoline, a valuable scaffold in drug discovery and materials science. By following the outlined procedures and considering the key experimental parameters, researchers can confidently synthesize this and related diaryl ether compounds.
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Chen, X., et al. (2013). Direct 2-acetoxylation of Quinoline N-oxides via Copper Catalyzed C-H Bond Activation. Chemical Communications, 49(61), 6900-6902. Retrieved from [Link]
Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
Li, Y., et al. (2020). Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. New Journal of Chemistry, 44(27), 11525-11529. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945-953. Retrieved from [Link]
Application Note: High-Purity Crystallization of 6-methyl-2-phenoxyquinoline for Pharmaceutical and Research Applications
Abstract: This document provides a comprehensive guide to the purification of 6-methyl-2-phenoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity is paramo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract:
This document provides a comprehensive guide to the purification of 6-methyl-2-phenoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity is paramount for reliable downstream applications, including pharmacological screening and analytical characterization. Crystallization remains the definitive technique for purifying solid organic compounds by leveraging solubility differences.[1][2] This guide details the foundational principles, strategic solvent selection, and step-by-step protocols for three primary crystallization techniques: Cooling Crystallization, Anti-Solvent Addition, and Slow Evaporation. Furthermore, it establishes a self-validating framework through integrated purity assessment protocols, ensuring the final product meets stringent quality standards.
The Imperative of Purity: Foundational Principles of Crystallization
The successful purification of 6-methyl-2-phenoxyquinoline hinges on the controlled transition from a dissolved state in a solution to a highly ordered solid crystalline lattice. This process is governed by the principle of supersaturation , the state where the concentration of the solute exceeds its equilibrium solubility at a given temperature.
The journey from a crude solid to a purified crystal involves two critical kinetic stages:
Nucleation: The initial formation of microscopic crystal nuclei. This process is highly dependent on the level of supersaturation; rapid changes in conditions (e.g., crash cooling) can lead to rapid nucleation, often resulting in small or impure crystals.
Crystal Growth: The subsequent addition of molecules from the solution onto the existing nuclei. For optimal purification, this stage should proceed slowly and methodically. A slow approach allows molecules of 6-methyl-2-phenoxyquinoline to selectively incorporate into the growing lattice, while impurity molecules, having a different size, shape, and polarity, are sterically excluded and remain in the solution (the "mother liquor").
The objective of a well-designed crystallization protocol is to achieve a state of controlled, moderate supersaturation that favors slow crystal growth over rapid nucleation, thereby maximizing purity and yield.
Strategic Solvent Selection: The Key to Success
The choice of solvent is the most critical parameter in developing a crystallization protocol. The ideal solvent for 6-methyl-2-phenoxyquinoline should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at ambient or reduced temperatures.
Physicochemical Profile of 6-methyl-2-phenoxyquinoline:
Structure: Comprises a planar quinoline ring system, a phenoxy group, and a methyl group.
Polarity: Moderately polar, with the nitrogen heteroatom capable of acting as a hydrogen bond acceptor. The aromatic rings allow for π-π stacking interactions.
Solubility: Based on its structure and the properties of related quinoline derivatives, it is expected to be soluble in many common organic solvents and sparingly soluble in non-polar solvents and water.[3]
A systematic screening process is recommended to identify the optimal solvent or solvent system.
Protocol: Rapid Solvent Screening
Place approximately 10-20 mg of crude 6-methyl-2-phenoxyquinoline into several small test tubes.
To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. A good "cooling" solvent will not dissolve the compound readily at room temperature. A good "anti-solvent system" requires one solvent that dissolves it completely (the "good" solvent) and one in which it is insoluble (the "anti-solvent").
For tubes where the compound is sparingly soluble or insoluble at room temperature, gently heat the mixture in a water bath. A good solvent for cooling crystallization will fully dissolve the compound upon heating.
Allow the heated, clear solutions to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystalline precipitate. The solvent that yields a significant amount of high-quality crystals is a prime candidate.
Primary Candidate (Cooling): Often effective for moderately polar compounds. A patent for a similar quinoline derivative successfully used methanol.[5]
Ethanol
78
Polar Protic
Primary Candidate (Cooling): Similar to methanol but less volatile. 90% aqueous ethanol has been shown to be effective for related compounds.[5]
Acetone
56
Polar Aprotic
Good Solvent (Anti-Solvent System): High solvating power for many organics. 70% aqueous acetone is a proven system for quinoline derivatives.[5]
Ethyl Acetate
77
Mid-Polarity
Good Solvent / Evaporative: Good general-purpose solvent for compounds of intermediate polarity.
Toluene
111
Non-Polar
Good Solvent / Cooling: Can be effective for aromatic compounds, promoting π-π stacking interactions.
Heptane/Hexane
98 / 69
Non-Polar
Anti-Solvent: The compound is likely insoluble in these solvents, making them excellent anti-solvents when paired with acetone or ethyl acetate.
Water
100
Very Polar
Anti-Solvent: The compound's organic nature suggests low water solubility, making it an ideal and cost-effective anti-solvent.[6]
Experimental Protocols for Purification
Safety Precaution: All protocols should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Workflow Overview: The Crystallization Process
Caption: General workflow for the purification of 6-methyl-2-phenoxyquinoline by crystallization.
Protocol 3.1: Cooling Crystallization
This is the most common and often most effective method, relying on the reduced solubility of the compound at lower temperatures.
Methodology:
Dissolution: Place the crude 6-methyl-2-phenoxyquinoline (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar.
Add a small portion of the chosen solvent (e.g., methanol, ~5 mL) and begin stirring and gentle heating on a hotplate.
Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution.[1]
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization.
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]
Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Protocol 3.2: Anti-Solvent Crystallization
This technique is ideal when the compound is highly soluble in a particular solvent even at low temperatures.[8] It involves adding a second solvent (the "anti-solvent") in which the compound is insoluble to induce precipitation.[9][10]
Methodology:
Dissolution: Dissolve the crude 6-methyl-2-phenoxyquinoline in the minimum amount of a "good" solvent (e.g., acetone) at room temperature in an Erlenmeyer flask with stirring.
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., deionized water) dropwise using a pipette or dropping funnel while vigorously stirring the solution.
Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.
Re-dissolution: Gently warm the solution on a hotplate just until the turbidity disappears, creating a clear, saturated solution.
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Isolation, Washing, and Drying: Follow steps 8-10 from the Cooling Crystallization protocol (3.1). For washing, use a mixture of the good solvent and anti-solvent that mirrors the final composition, or use the pure anti-solvent if the crystals are robust.
Caption: Decision logic for the anti-solvent crystallization technique.
Protocol 3.3: Slow Evaporation Crystallization
This method is typically used for generating high-quality single crystals for X-ray crystallography but can be adapted for small-scale purification.[11] It is suitable for compounds that are highly soluble and do not readily crystallize by cooling.
Methodology:
Dissolution: Dissolve the crude compound in a suitable, relatively volatile solvent (e.g., ethyl acetate) to create a solution that is near saturation.
Filtration: Filter the solution through a pipette with a cotton plug into a clean vial or small beaker to remove any dust or particulate matter.
Evaporation: Cover the opening of the vial with parafilm. Using a needle, poke 1-3 small holes in the parafilm.[12]
Incubation: Place the vial in a location free from vibrations and allow the solvent to evaporate slowly over several hours to days.
Isolation: Once a suitable crop of crystals has formed, isolate them by carefully decanting the mother liquor, followed by washing with a small amount of cold solvent and drying.
Purity Assessment: A Self-Validating System
The success of the purification must be validated empirically.
Thin-Layer Chromatography (TLC):
Procedure: Dissolve small amounts of the crude material and the dried, crystallized product in a suitable solvent (e.g., ethyl acetate). Spot both solutions side-by-side on a TLC plate and elute with an appropriate mobile phase (e.g., 4:1 Hexane:Ethyl Acetate).
Interpretation: The crude sample may show multiple spots, corresponding to the product and various impurities. The purified sample should ideally show a single, distinct spot, confirming the removal of impurities.
Melting Point Analysis:
Procedure: Determine the melting point of the dried, purified crystals using a calibrated melting point apparatus.[13]
Interpretation: A pure crystalline solid will exhibit a sharp melting point range (typically < 2°C).[1] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range. Comparing the experimental melting point to a literature value (if available) can confirm both purity and identity.
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
Oiling Out
The solution is too supersaturated; the compound's melting point is lower than the solution temperature; impurities are present.
Add a small amount of additional hot solvent to redissolve the oil, then cool much more slowly. Try a different solvent with a lower boiling point.
No Crystals Form
The solution is not saturated; the compound is too soluble in the chosen solvent.
Boil off some of the solvent to increase the concentration and attempt cooling again. If that fails, remove all solvent and re-attempt with a different solvent or switch to the anti-solvent method.
Poor Recovery
Too much solvent was used; the compound has significant solubility even in the cold solvent; premature crystallization during hot filtration.
Re-concentrate the mother liquor and cool again to obtain a second crop of crystals (which may be less pure). Ensure funnels are pre-heated for hot filtration.
Colored Crystals
Colored impurities were not removed.
Use activated charcoal during the dissolution step (Protocol 3.1, Step 4) or perform a second recrystallization.
References
CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google P
Application Note: High-Efficiency Synthesis of 6-Methyl-2-Phenoxyquinoline via Ligand-Promoted Ullmann Coupling
Executive Summary & Strategic Rationale The synthesis of 6-methyl-2-phenoxyquinoline represents a critical transformation in medicinal chemistry, particularly for the development of non-steroidal anti-inflammatory drugs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The synthesis of 6-methyl-2-phenoxyquinoline represents a critical transformation in medicinal chemistry, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and quinoline-based antimalarials. While nucleophilic aromatic substitution (
) is theoretically possible at the 2-position of quinoline, it often requires harsh conditions (high temperatures, strong bases) that are incompatible with sensitive functional groups.
This Application Note details a Ligand-Promoted Ullmann Coupling strategy. Unlike traditional Ullmann reactions requiring temperatures >200°C and stoichiometric copper, this protocol utilizes a CuI / 1,10-Phenanthroline catalytic system. This approach lowers the activation energy barrier, allowing the reaction to proceed at 110°C with higher functional group tolerance.
Key Technical Advantages:
Mild Conditions: Reduced thermal degradation of substrates.
Scalability: Uses inexpensive CuI precursors rather than Pd-based catalysts.[1]
Purification: Includes a specific chelation-wash step to ensure residual copper compliance (<10 ppm).
Reaction Mechanism & Chemical Logic
To troubleshoot and optimize this reaction, one must understand the catalytic cycle. The reaction does not proceed via a radical pathway but rather a Cu(I)/Cu(III) catalytic cycle.
The Mechanistic Pathway[2][3]
Ligation: The active catalyst is formed by the coordination of 1,10-phenanthroline to CuI.
Ligand Exchange: The base (
) facilitates the deprotonation of phenol, allowing the phenoxide to displace the iodide on the copper center, forming a Cu(I)-phenoxide complex.
Oxidative Addition (Rate Limiting Step): The 2-chloro-6-methylquinoline undergoes oxidative addition to the Cu(I) center, generating a transient high-energy Cu(III) species. Note: The nitrogen atom in the quinoline ring activates the C2-position, making this step faster than in standard phenyl halides.
Reductive Elimination: The C-O bond is formed, releasing the product and regenerating the Cu(I) catalyst.
Diagram 1: Catalytic Cycle (Cu(I)/Cu(III))
Caption: The Cu(I)/Cu(III) catalytic cycle. The oxidative addition of the quinoline substrate is facilitated by the electron-deficient nature of the heteroaryl ring.
Phase 1: Catalyst Pre-Complexation (Critical for reproducibility)
In a dry 50 mL Schlenk tube equipped with a magnetic stir bar, add CuI (95 mg) and 1,10-Phenanthroline (180 mg).
Evacuate the tube and backfill with Argon (repeat 3 times).
Add 5 mL of anhydrous Toluene. Stir at room temperature for 10 minutes. Observation: The solution should turn a dark reddish-brown, indicating active catalyst formation.
Phase 2: Reaction Assembly
4. Under positive Argon flow, add 2-Chloro-6-methylquinoline (888 mg), Phenol (564 mg), and
(3.26 g).
5. Add the remaining Toluene (10 mL).
6. Seal the tube with a Teflon screw cap.
Phase 3: Reaction Execution
7. Place the vessel in a pre-heated oil bath at 110°C .
8. Stir vigorously (800 rpm) for 16-24 hours.
QC Check: Monitor via TLC (Hexane/EtOAc 9:1). The starting quinoline (usually higher ) should disappear.
Phase 4: Workup & Copper Removal (The "EDTA Wash")
9. Cool the reaction to room temperature.
10. Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove inorganic salts. Rinse the pad with EtOAc.
11. Critical Step: Transfer filtrate to a separatory funnel. Wash the organic layer twice with 5% aqueous EDTA solution (2 x 20 mL).
Why? EDTA chelates leached copper species, turning the aqueous layer blue/green. This prevents copper contamination in the final product and protects chromatography columns.
Wash with saturated brine (20 mL), dry over , and concentrate under reduced pressure.
Phase 5: Purification
13. Purify the crude residue via flash column chromatography (Silica Gel 60).
Eluent: Gradient of Hexanes 5% EtOAc in Hexanes.
Isolate the product as a white to off-white solid.
Diagram 2: Experimental Workflow
Caption: Operational workflow emphasizing the critical EDTA wash step for heavy metal removal.
Optimization & Troubleshooting Guide
The following table summarizes the impact of critical variables based on internal optimization data and literature precedents.
Parameter
Variation
Outcome / Observation
Recommendation
Ligand
No Ligand
< 5% Yield (24h)
Ligand is mandatory to lower activation energy.
Ligand
N,N-Dimethylglycine
Good yield, but requires higher temp (130°C)
Use if Phenanthroline is unavailable.
Solvent
DMF vs. Toluene
DMF is faster but harder to remove.
Use Toluene for ease of workup; use DMF if solubility is poor.
Base
vs.
is slower (solubility issues).
is preferred for Toluene.
Atmosphere
Air vs. Argon
Cu(I) oxidizes to inactive Cu(II) in air.
Strict inert atmosphere is required.
Expert Insight: The Methyl Group Effect
The 6-methyl group is weakly electron-donating. In nucleophilic substitutions, this theoretically deactivates the ring slightly compared to unsubstituted quinoline. However, in this Cu-catalyzed protocol, the effect is negligible. If the reaction is sluggish, increase catalyst loading to 15 mol% rather than increasing temperature, which promotes phenol degradation.
References
Altman, R. A., & Buchwald, S. L. (2006). Cu-Catalyzed Ullmann Coupling: General protocols for ligand-assisted ether synthesis. Organic Letters.
Ma, D., & Cai, Q. (2003). N,N-Dimethylglycine-Promoted Ullmann Coupling of Aryl Halides with Phenols. Organic Letters.
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition.
Sambiago, C., et al. (2014). Copper-catalysed Ullmann type chemistry: from mechanistic aspects to modern development.[2] Chemical Society Reviews.[2]
in vitro cytotoxicity assay protocols for quinoline derivatives
Abstract Quinoline derivatives (e.g., chloroquine analogues, camptothecin derivatives) represent a "privileged scaffold" in medicinal chemistry due to their potent antimalarial, anticancer, and antibacterial properties....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Quinoline derivatives (e.g., chloroquine analogues, camptothecin derivatives) represent a "privileged scaffold" in medicinal chemistry due to their potent antimalarial, anticancer, and antibacterial properties. However, their physicochemical characteristics—specifically high lipophilicity, intrinsic fluorescence, and mitochondrial-targeting mechanisms—introduce significant artifacts into standard cytotoxicity assays. This guide outlines an optimized workflow prioritizing the Sulforhodamine B (SRB) assay over metabolic assays (MTT/MTS) to ensure data integrity, supported by mechanistic validation protocols.
Part 1: The Pre-Analytical Phase (Compound Management)
The Challenge: Quinolines are often hydrophobic and prone to precipitation in aqueous cell culture media. Furthermore, many quinoline derivatives are intrinsically fluorescent or colored, which can interfere with optical readouts.
Solubility & Stability Protocol
Solvent: Dissolve stock compounds in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as quinolines often recrystallize rapidly upon dilution into media.
Stock Concentration: Prepare at
to ensure the final DMSO concentration on cells remains (v/v).
Precipitation Check (Mandatory):
Dilute the compound to the maximum test concentration (e.g.,
) in complete culture medium (containing serum).
Incubate at
for 4 hours (without cells).
Readout: Inspect under a phase-contrast microscope for crystals. Measure absorbance at
(turbidity).
Decision: If crystals are visible or
, the compound is precipitating. You must lower the concentration range or use a solubility enhancer (e.g., cyclodextrin), though enhancers may alter bioavailability.
Interference Control Preparation
Create a "Cell-Free Control" plate containing media and compound without cells. This corrects for:
Autofluorescence: If the quinoline fluoresces at the assay wavelength (common with Resazurin/Alamar Blue).
Chemical Reduction: Some quinolines can chemically reduce tetrazolium salts (MTT) to formazan in the absence of enzymes.
Part 2: Primary Screening Protocols
Why SRB is the Gold Standard for Quinolines
While MTT is common, it measures metabolic activity (NAD(P)H flux). Quinolines often inhibit mitochondrial respiration or dissipate the mitochondrial membrane potential (
) before cell death occurs. This leads to false positives (low signal interpreted as death, when cells are merely metabolically arrested) or false negatives (hyper-metabolism in response to stress).
Recommendation: Use the Sulforhodamine B (SRB) assay.[1][2][3][4] It stains cellular protein mass after trichloroacetic acid (TCA) fixation.[3][5] It is stoichiometric, stable, and unaffected by metabolic fluctuations or compound fluorescence (after washing).
Optimized SRB Protocol (NCI-60 Adapted)
Materials:
Fixative: 50% (w/v) Trichloroacetic Acid (TCA) at
.
Stain: 0.4% (w/v) Sulforhodamine B in 1% Acetic Acid.[1][4]
Washing: Wash 5x with tap water to remove TCA and media.[4] Air dry plates completely.
Staining: Add
SRB solution.[1] Incubate 10–30 mins at Room Temp.
Destaining: Wash 4x with 1% Acetic Acid to remove unbound dye.[4] This step removes dissolved compound interference.
Solubilization: Air dry. Add
10 mM Tris base. Shake for 10 mins.
Read: Absorbance at
.
Data Calculation:
Part 3: Mechanistic Validation (Secondary Screens)
Once cytotoxicity is established, the mechanism must be verified. Quinolines typically act via DNA intercalation or Topoisomerase inhibition, leading to apoptosis.
Visualization of Workflow and Mechanism
Figure 1: Decision tree for quinoline cytotoxicity profiling. Note the critical solubility check and preference for SRB to avoid metabolic artifacts.
Apoptosis vs. Necrosis (Annexin V/PI)
Since quinolines often induce DNA damage (S-phase arrest), distinguishing apoptosis from necrosis is vital.
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107–1112. (The foundational NCI-60 protocol). Link
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing.[7] European Journal of Cancer, 27(7), 897-900.[7] Link
Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. (Explains the lipophilic nature of formazan, relevant for lipophilic quinolines). Link
National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen Protocol.[8] Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: SYN-Q-006
Status: Open
Subject: Yield Optimization & Troubleshooting for SNAr Etherification
Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Insight[1]
Welcome to the technical support hub for quinoline functionalization. You are likely encountering yield plateaus (40-60%) or persistent impurities when synthesizing 6-methyl-2-phenoxyquinoline from 2-chloro-6-methylquinoline and phenol .
The Core Challenge: Electronic Deactivation
Unlike standard 2-chloroquinoline substitutions, your substrate contains a methyl group at the C6 position .
Mechanism: This reaction proceeds via Nucleophilic Aromatic Substitution (SNAr) .[1][2] The rate-determining step is the nucleophilic attack of the phenoxide ion on the C2 carbon to form a Meisenheimer complex.
The "Methyl Effect": The methyl group is an electron-donating group (EDG). It increases electron density in the aromatic system via induction and hyperconjugation. This destabilizes the anionic intermediate, making the ring less electrophilic compared to unsubstituted quinoline.
Implication: You cannot simply copy protocols for 2-chloroquinoline. You require higher activation energy (heat/microwave) or a more naked nucleophile (solvent choice).
Optimized Experimental Protocols
We provide two validated workflows. Method A is for robust, multi-gram scale-up. Method B is for rapid, high-yield optimization.
Method A: The "Dry-Process" Thermal Route (Scale-Up)
Recommended for: Batches >5g, labs without microwave reactors.
Reagents:
2-Chloro-6-methylquinoline (1.0 eq)
Phenol (1.2 eq)
Potassium Carbonate (
), anhydrous (2.0 eq)
Solvent: DMF (N,N-Dimethylformamide), Anhydrous (0.5 M concentration)
Protocol:
Drying (Critical): Flame-dry the reaction flask under Argon. Water is the primary yield-killer (see Troubleshooting).
Activation: Dissolve Phenol and
in DMF. Stir at 80°C for 30 minutes before adding the quinoline. This ensures formation of the active potassium phenoxide species.
Reaction: Add 2-chloro-6-methylquinoline. Increase temperature to 130°C .
Note: Standard 100°C protocols often fail to drive the 6-methyl derivative to completion.
Monitoring: Run for 6–12 hours. Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting chloride (
).
Workup: Pour the hot mixture into ice-cold 1M NaOH (removes excess phenol). Extract with EtOAc.[1]
Irradiation: Heat to 160°C for 15–20 minutes (Power: 150W, Max Pressure: 250 psi).
Why this works: Microwave irradiation provides direct kinetic energy to the polar transition state, overcoming the EDG deactivation of the methyl group significantly faster than thermal heating.
Yield Expectation: >85% isolated yield.
Data & Comparison
Parameter
Standard Thermal
Optimized Thermal (Method A)
Microwave (Method B)
Base
KOH
(Anhydrous)
Solvent
DMF (Wet)
DMF (Dry)
DMSO
Temp/Time
100°C / 24h
130°C / 8h
160°C / 20 min
Major Impurity
Hydrolysis Product (20-30%)
<5%
<1%
Typical Yield
45-55%
75-82%
88-92%
Troubleshooting Guide (FAQ)
Issue 1: "I isolated a white solid that is insoluble in organic solvents."
Diagnosis: You have formed 6-methylquinolin-2(1H)-one (Carbostyril derivative).
Cause: Hydrolysis.[3] The chloride was attacked by water (OH⁻) instead of phenoxide. This happens if your DMF is "wet" or if you used a hydroxide base (KOH/NaOH) that generated water in situ without a drying agent.
Fix: Switch to anhydrous
. Add 4Å Molecular Sieves to the reaction flask.
Issue 2: "Reaction stalls at 60% conversion."
Diagnosis: Electronic deactivation.
Cause: The 6-methyl group slows the reaction. As the reaction progresses, the concentration of starting material drops, and the rate becomes negligible at 100°C.
Fix:
Switch solvent to DMSO (higher dielectric constant stabilizes the transition state).
Add a catalytic amount (10 mol%) of 18-Crown-6 (if using K salts) to sequester the potassium cation and make the phenoxide "naked" and more reactive.
Issue 3: "Product is an oil, not a solid."
Diagnosis: Trapped solvent or phenol impurities.
Fix: The product should be a solid (MP approx 80-90°C).
Wash the organic layer thoroughly with 1M NaOH (removes phenol).
Wash with Brine (removes DMF/DMSO).
Triturate the oil with cold Hexane/Diethyl Ether to induce crystallization.
Logic & Workflow Visualization
The following diagram outlines the decision logic for optimizing your reaction based on observed failures.
Figure 1: Troubleshooting Logic Tree for SNAr Synthesis of 2-Phenoxyquinolines.
References
Wilson, N. S., et al. (2025). Microwave-assisted synthesis of 2-aminoquinolines. ResearchGate. Retrieved from [Link] (Microwave acceleration of C2-substituted quinolines).
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link] (Mechanistic grounding for SNAr).
National Institutes of Health (NIH). (2019). Microwave-assisted, rapid synthesis of 2-vinylquinolines. PubMed Central. Retrieved from [Link] (Validation of microwave stability of 2-methylquinolines).
optimizing reaction temperature for phenoxyquinoline formation
Senior Application Scientist: Dr. Elena Vance Department: Process Chemistry & Optimization Subject: Optimizing Reaction Temperature for 4-Phenoxyquinoline Formation Part 1: Core Directive & Introduction Welcome to the Te...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. Elena Vance
Department: Process Chemistry & Optimization
Subject: Optimizing Reaction Temperature for 4-Phenoxyquinoline Formation
Part 1: Core Directive & Introduction
Welcome to the Technical Support Hub. You are likely here because your nucleophilic aromatic substitution (
) or metal-catalyzed coupling to form phenoxyquinoline is failing—either stalling at low conversion or degrading into an intractable black tar.
Temperature is not just a variable; it is the throttle controlling the competition between the desired
bond formation and the entropic chaos of polymerization. In quinoline chemistry, the nitrogen atom creates a unique electronic environment where thermal energy must be sufficient to overcome the activation barrier of the Meisenheimer complex (in ) but controlled enough to prevent oxidative degradation of the electron-rich phenol.
This guide abandons generic advice. We will troubleshoot your specific thermal failures using kinetic and thermodynamic principles.
Part 2: Troubleshooting Modules (Q&A)
Module A: The "Kinetic Trap" (Low Conversion)
User Question: I am running the reaction of 4-chloroquinoline with phenol using
in DMF at 80°C. After 12 hours, LC-MS shows 80% starting material. Should I just add more base?
Dr. Vance:
Do not add more base yet. You are stuck in a Kinetic Trap . 4-Chloroquinoline is moderately activated, but 80°C is often insufficient to drive the formation of the Meisenheimer intermediate, especially with a weak base like carbonate which generates the phenoxide in equilibrium.
The Fix:
Temperature Step-Up: Increase the internal temperature to 110–120°C . The rate of
typically doubles for every 10°C increase. 80°C is the "induction floor" for many chloro-heterocycles.
Solvent Switch: If you are at 120°C and still slow, switch from DMF to DMSO or NMP . DMSO solvates the cation (
) more effectively, leaving the phenoxide anion "naked" and significantly more nucleophilic (reactive).
Leaving Group Swap: If thermal limits prevent higher temps, switch your starting material from 4-chloroquinoline to 4-fluoroquinoline . The
bond is stronger, but the high electronegativity of fluorine lowers the transition state energy for the nucleophilic attack (the rate-determining step).
Module B: The "Thermodynamic Pit" (Decomposition)
User Question: I cranked the temperature to 150°C to push the reaction. Now the solution is black, and TLC shows a streak. What happened?
Dr. Vance:
You have hit the Thermal Decomposition Threshold . At 150°C, several destructive pathways open up:
DMF Decomposition: Dimethylformamide begins to decompose into dimethylamine and carbon monoxide near its boiling point. Dimethylamine is a nucleophile and will compete with your phenol, forming 4-(dimethylamino)quinoline byproducts.
Quinoline Polymerization: Electron-deficient heterocycles are prone to radical polymerization or oxidative tarring at high temperatures in the presence of air.
Hydrolysis: If your solvent was not strictly anhydrous, trace water becomes a competitive nucleophile at 150°C, converting your starting material into 4-hydroxyquinoline (quinolone), which is chemically inert to further substitution.
The Fix:
Cap the Temp: Never exceed 140°C for overnight reactions.
Inert Atmosphere: Rigorous
or sparging is mandatory above 100°C to prevent oxidative tarring.
Module C: Microwave vs. Conventional Heating
User Question: Can I use a microwave reactor to speed this up?
Dr. Vance:
Yes, and it is often superior for this specific transformation. Microwave irradiation allows you to access "superheated" states (e.g., 180°C in ethanol) for short bursts (10–20 mins). This high-energy input surmounts the activation barrier quickly, finishing the reaction before thermal degradation pathways (which are time-dependent) can take over.
Protocol Adjustment:
Temp: 160–180°C.
Time: 10–20 minutes.
Vessel: Sealed quartz tube (pressure rated).
Part 3: Visualizations & Logic
Diagram 1: Reaction Energy Landscape
This diagram illustrates why temperature optimization is a balancing act. You must surmount the
barrier without crossing the threshold for solvent breakdown or polymerization.
Caption: Energy profile showing the narrow thermal window. Sufficient heat is needed to reach the Transition State, but excessive heat triggers irreversible decomposition.
Diagram 2: Troubleshooting Decision Tree
Caption: Systematic workflow for diagnosing reaction failures based on temperature and atmospheric conditions.
Part 4: Optimized Experimental Protocol
Method: Microwave-Assisted
for 4-Phenoxyquinoline
Scale: 1.0 mmol
Reagent
Equivalents
Role
Note
4-Chloroquinoline
1.0 equiv
Electrophile
Purify if yellow/brown
Phenol Derivative
1.2 equiv
Nucleophile
Excess drives kinetics
2.0 equiv
Base
Superior solubility to
DMSO (Anhydrous)
0.5 M conc.
Solvent
Maximize dipole moment
Step-by-Step:
Preparation: In a microwave vial (G10/G30), add 4-chloroquinoline (164 mg, 1.0 mmol), phenol (113 mg, 1.2 mmol), and cesium carbonate (652 mg, 2.0 mmol).
Solvation: Add anhydrous DMSO (2.0 mL). Add a stir bar. Cap the vial immediately.
Pre-stir: Vortex or stir at room temp for 1 min to ensure solid dispersion.
Reaction: Irradiate at 150°C for 15 minutes (High Absorption setting).
Checkpoint: If using conventional heating, heat oil bath to 130°C and stir for 4–6 hours.
Workup: Pour mixture into ice-water (20 mL). The product often precipitates as a solid.
If solid: Filter and wash with water.
If oil: Extract with EtOAc (3x), wash with brine (critical to remove DMSO), dry over
.
Part 5: References
BenchChem. (2025).[1][2] Optimizing reaction conditions for the sulfonylamination of quinolines. Retrieved from
troubleshooting low purity in 6-methyl-2-phenoxyquinoline recrystallization
Welcome to the technical support center for the purification of 6-methyl-2-phenoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 6-methyl-2-phenoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this specific quinoline derivative. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. This resource is built on a foundation of expertise in organic purification techniques and is designed to be a self-validating system for your experimental work.
Troubleshooting Guide: Common Issues in Recrystallization
This section addresses specific, practical problems you may encounter during the recrystallization of 6-methyl-2-phenoxyquinoline. Each issue is presented in a question-and-answer format, detailing the probable causes and providing a logical, step-by-step solution.
Question 1: Why did my product "oil out" instead of forming crystals?
Answer:
"Oiling out" occurs when the dissolved solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.
Causality: The high concentration of the solute effectively lowers its melting point. When the solution cools, it becomes supersaturated, but the temperature is still high enough for the compound to exist as a liquid. The result is a molten, often impure, oil that fails to form a proper crystal lattice.
Solutions:
Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-20% of the original volume) of the hot solvent to dilute the solution slightly. This increases the saturation temperature, allowing crystallization to occur at a lower temperature where the product is a solid.
Lower the Solution Temperature Slowly: After redissolving, allow the flask to cool very slowly. Insulating the flask can promote gradual cooling, which discourages oiling.
Induce Crystallization at a Higher Temperature: As the solution cools but before it becomes cloudy or oily, try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus.[1] The microscopic scratches provide nucleation sites for crystal growth to begin.
Change the Solvent System: If the problem persists, the chosen solvent's boiling point may be too high. Consider using a lower-boiling point solvent in which the compound is still soluble when hot but less so when cold. Alternatively, a two-solvent system (where the compound is soluble in solvent A and insoluble in solvent B) can be effective. Dissolve the compound in a minimum of hot solvent A and add hot solvent B dropwise until the solution just begins to turn cloudy. Then, allow it to cool slowly.[2]
Question 2: My crystal yield is very low, or no crystals formed at all. What went wrong?
Answer:
A low or zero yield is typically a solubility issue. The fundamental principle of recrystallization is that the compound should have high solubility in a hot solvent and low solubility in the same solvent when cold.[3] If this condition is not met, the product will remain in the solution even after cooling.
Causality:
Excess Solvent: Using too much solvent is the most common cause.[1] The solution never reaches the point of supersaturation required for crystallization to begin upon cooling.
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
Premature Filtration: If you filtered the solution while it was not fully saturated, much of the compound would be lost.
Supersaturation: Sometimes, a solution can become supersaturated and fail to crystallize due to a lack of nucleation sites.[1]
Solutions:
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Continue until you observe a slight cloudiness or the formation of solid crystals on a cooled glass rod dipped into the solution. Once saturation is achieved, allow it to cool slowly.
Induce Crystallization: If you suspect supersaturation, scratch the inside of the flask with a glass rod or add a "seed crystal" of pure 6-methyl-2-phenoxyquinoline to the cooled solution.[1][4] This provides a template for crystal growth.
Utilize an Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath will further decrease the compound's solubility and can significantly improve the yield.[5]
Re-evaluate Your Solvent: If the above steps fail, you must reconsider your solvent choice. A systematic solvent screening is recommended (see Protocol 1).
Question 3: My final crystals are colored, even though the pure compound should be colorless. How do I remove colored impurities?
Answer:
Colored impurities are often large, polar molecules with extended conjugated systems. Their presence indicates that they were soluble in the recrystallization solvent and may have been trapped in the crystal lattice or adsorbed onto the crystal surface.
Causality: The colored impurity has solubility characteristics similar to your target compound, leading to co-crystallization. Rapid crystallization can exacerbate this problem by trapping impurities within the fast-growing crystal lattice.
Solutions:
Decolorize with Activated Charcoal: Activated charcoal has a high surface area and can adsorb colored impurities.
Procedure: After dissolving your crude product in the minimum amount of hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight).
Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.
Swirl the flask and gently heat it for a few minutes to ensure the impurities are adsorbed.[2]
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[2] The resulting filtrate should be colorless and can then be cooled to crystallize the pure product.
Perform a Second Recrystallization: If the crystals are still colored after the first attempt, a second recrystallization (without adding more charcoal) can often remove the remaining traces of impurity.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.
Caption: A decision-making workflow for troubleshooting recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 6-methyl-2-phenoxyquinoline?
An ideal recrystallization solvent should dissolve the solute completely when hot but only sparingly when cold.[3][6] For 6-methyl-2-phenoxyquinoline, which is a moderately polar aromatic compound, suitable solvents are likely to be alcohols (ethanol, methanol, isopropanol) or a mixed solvent system like ethanol/water or acetone/water.[7][8] Since specific solubility data is not widely published, a small-scale solvent screening is the most reliable method to determine the optimal solvent.
Q2: How does the cooling rate affect crystal purity and size?
The rate of cooling has a direct impact on the quality of the crystals.
Slow Cooling: Promotes the formation of large, well-defined crystals. The slow, ordered growth of the crystal lattice provides time for impurity molecules to be excluded, resulting in higher purity.[4]
Rapid Cooling (e.g., plunging a hot flask into an ice bath): Causes the solute to precipitate quickly, forming small crystals. This rapid process can trap impurities within the crystal lattice, leading to a less pure product.[4]
Q3: How can I effectively remove insoluble impurities before crystallization?
Insoluble impurities should be removed by hot filtration. This involves filtering the hot, saturated solution before allowing it to cool.
Technique: Use a stemless or short-stemmed funnel with fluted filter paper to maximize the filtration speed and prevent the solution from cooling and crystallizing prematurely in the funnel stem.[9] It is crucial to pre-heat the funnel and the receiving flask with hot solvent vapor to prevent this.[9]
Q4: What is the best way to wash the collected crystals after filtration?
The goal of washing is to remove any residual mother liquor containing dissolved impurities without dissolving a significant amount of the purified product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[1] Using a warm or room-temperature solvent will lead to a loss of yield.
Q5: How can I assess the purity of my final product?
Several analytical techniques can be used to assess the purity of your recrystallized 6-methyl-2-phenoxyquinoline:
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities tend to broaden and depress the melting point.
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect and identify the structure of any remaining impurities.
Data Presentation & Protocols
Solvent Selection for Recrystallization
The choice of solvent is the most critical parameter. The ideal solvent will have the properties outlined in the diagram below.
Caption: Key characteristics of an effective recrystallization solvent.
Table 1: Potential Solvents for Screening
Solvent
Boiling Point (°C)
Polarity
Rationale
Ethanol
78
Polar Protic
Often a good starting point for aromatic compounds; can be used in a solvent system with water.
Methanol
65
Polar Protic
Lower boiling point than ethanol; similar solubility profile.[7]
A common and effective mixed solvent system for increasing yield.[8]
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
Place approximately 20-30 mg of crude 6-methyl-2-phenoxyquinoline into several small test tubes.
To each tube, add a different potential solvent (from Table 1) dropwise at room temperature, swirling after each drop. Note the solubility in the cold solvent. A good solvent should not dissolve the compound at this stage.
Heat the tubes that showed poor cold solubility in a water or sand bath. Continue adding the solvent dropwise until the compound just dissolves. Note the amount of solvent required.
Remove the tubes from the heat and allow them to cool to room temperature, then place them in an ice bath.
Observe the quantity and quality of the crystals that form. The best solvent will dissolve the compound when hot and produce a large amount of crystalline solid upon cooling.
Protocol 2: Standard Recrystallization Procedure
Place the crude 6-methyl-2-phenoxyquinoline in an Erlenmeyer flask.
Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling.
Continue to add small portions of the hot solvent until the solid is completely dissolved.[5] Do not add a large excess.
If the solution contains insoluble impurities, perform a hot filtration at this stage. If the solution is colored, allow it to cool slightly, add activated charcoal, reheat, and then perform the hot filtration.
Cover the flask and allow the clear filtrate to cool slowly to room temperature.
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[1]
Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass for final drying, preferably in a vacuum oven.
References
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Available at: [Link]
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
Google Patents. (n.d.). KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
Biology, Medicine, & Natural Product Chemistry. (2025). DFT Study and ADMET Investigation of Bioactive 2-Phenoxyquinolines. Available at: [Link]
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. Available at: [Link]
The Good Scents Company. (n.d.). 6-methyl quinoline. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available at: [Link]
ResearchGate. (2014). What is the problem with my quinolin crystal? Available at: [Link]
ResearchGate. (2024). Synthesis of 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 6-Methyl-2,4-diphenylquinoline. Available at: [Link]
Der Pharma Chemica. (n.d.). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available at: [Link]
Dartmouth College. (n.d.). Recrystallization. Available at: [Link]
Biocyclopedia. (n.d.). Problems in recrystallization. Available at: [Link]
ScienceDirect. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]
Technical Support Center: Stability of 6-Methyl-2-Phenoxyquinoline Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methyl-2-phenoxyquinoline. This guide provides in-depth technical information, troubleshooting advice...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methyl-2-phenoxyquinoline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate and address challenges in your experimental work, ensuring the integrity and reliability of your results.
Introduction: Understanding the Chemical Vulnerability
6-Methyl-2-phenoxyquinoline is a heterocyclic compound featuring a quinoline core linked to a phenyl group via an ether bond. While the quinoline scaffold itself is relatively stable, the phenoxy ether linkage is a potential site of acid-catalyzed hydrolysis. This susceptibility is a critical consideration in experimental design, particularly in contexts such as drug formulation, forced degradation studies, and acidic reaction conditions.
The primary degradation pathway under acidic conditions is the cleavage of the C-O ether bond. This reaction is initiated by the protonation of the ether oxygen, which makes the carbon atom of the quinoline ring at the 2-position more electrophilic and susceptible to nucleophilic attack by water. The expected degradation products are 6-methylquinolin-2(1H)-one and phenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 6-methyl-2-phenoxyquinoline in an acidic environment?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the ether bond. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a water molecule on the C2 carbon of the quinoline ring. This leads to the cleavage of the ether linkage, yielding 6-methylquinolin-2(1H)-one and phenol as the main degradation products.
Q2: At what pH range should I be concerned about the stability of 6-methyl-2-phenoxyquinoline?
A2: While the exact pH at which significant degradation occurs depends on factors like temperature and reaction time, it is advisable to be cautious in any environment with a pH below 7. Strongly acidic conditions (pH < 4) are likely to accelerate the hydrolysis of the ether linkage. It is recommended to perform preliminary stability studies at the specific pH of your experimental conditions.
Q3: How can I monitor the degradation of 6-methyl-2-phenoxyquinoline?
A3: The most effective way to monitor the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique allows for the separation and quantification of the parent compound (6-methyl-2-phenoxyquinoline) and its degradation products (6-methylquinolin-2(1H)-one and phenol) over time.
Q4: Are there any other potential degradation pathways to consider?
A4: While acid-catalyzed hydrolysis of the ether bond is the most probable degradation pathway, other reactions could occur under more extreme conditions (e.g., high temperature, presence of oxidizing agents). However, for most standard acidic experimental conditions, the hydrolysis of the phenoxy group will be the primary concern.
Troubleshooting Guide: Common Experimental Issues
Issue
Potential Cause
Recommended Solution
Unexpected peaks in my HPLC chromatogram after working in acidic conditions.
The unexpected peaks are likely the degradation products: 6-methylquinolin-2(1H)-one and phenol.
Confirm the identity of the peaks by comparing their retention times with those of authentic reference standards for the suspected degradation products. Mass spectrometry (LC-MS) can also be used for definitive identification.
Low recovery of 6-methyl-2-phenoxyquinoline from an acidic solution.
The compound has likely degraded due to acid-catalyzed hydrolysis.
Neutralize the solution as quickly as possible after the experimental procedure. If the acidic condition is necessary, minimize the exposure time and temperature. Consider performing the experiment at a lower temperature to reduce the rate of degradation.
Inconsistent results in bioassays or other functional experiments.
Degradation of the compound could be leading to a lower effective concentration of the active molecule and the presence of potentially interfering degradation products.
Always prepare fresh solutions of 6-methyl-2-phenoxyquinoline in a neutral or slightly basic buffer immediately before use. If the experimental medium is acidic, validate the stability of the compound over the time course of the experiment.
Difficulty in separating the parent compound from its degradation products by HPLC.
The chromatographic conditions may not be optimal for resolving all three compounds (parent, 6-methylquinolin-2(1H)-one, and phenol).
Optimize the HPLC method by adjusting the mobile phase composition (e.g., organic solvent ratio, pH of the aqueous phase) and/or trying a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
Experimental Protocols
Protocol 1: Forced Degradation Study of 6-Methyl-2-Phenoxyquinoline under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of 6-methyl-2-phenoxyquinoline in an acidic environment. Such studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[1]
Objective: To intentionally degrade 6-methyl-2-phenoxyquinoline under acidic conditions to identify degradation products and establish a degradation profile.
Materials:
6-methyl-2-phenoxyquinoline
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions for neutralization
HPLC grade methanol and water
Volumetric flasks and pipettes
HPLC system with a UV detector
Procedure:
Sample Preparation: Prepare a stock solution of 6-methyl-2-phenoxyquinoline in methanol at a concentration of 1 mg/mL.
Acidic Stress:
In a clean volumetric flask, add a known volume of the stock solution.
Add an equal volume of 0.1 M HCl.
Incubate the solution at a controlled temperature (e.g., 60°C).
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
Neutralization: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M NaOH.
HPLC Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system.
Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance and increase in the peak areas of any degradation products.
Protocol 2: Stability-Indicating HPLC Method for 6-Methyl-2-Phenoxyquinoline and its Degradation Products
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will likely be required based on the specific HPLC system and column used.
Chromatographic Conditions:
Parameter
Condition
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid)
Gradient
Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Detection Wavelength
254 nm
Injection Volume
10 µL
Column Temperature
30°C
Visualizing the Degradation Pathway and Workflow
Acid-Catalyzed Hydrolysis of 6-Methyl-2-Phenoxyquinoline
Caption: Proposed mechanism of acid-catalyzed hydrolysis.
Forced Degradation and Analysis Workflow
Caption: Workflow for a forced degradation study.
Concluding Remarks
The stability of 6-methyl-2-phenoxyquinoline under acidic conditions is a critical parameter that can significantly impact experimental outcomes. The primary degradation pathway involves the hydrolysis of the phenoxy ether linkage, a reaction that can be effectively monitored and quantified using a well-developed stability-indicating HPLC method. By understanding the underlying chemistry and employing the protocols and troubleshooting advice provided in this guide, researchers can ensure the accuracy and reliability of their work with this important class of compounds.
References
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link].
Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link].
Ether cleavage. In: Wikipedia. ; 2023. Available at: [Link].
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. Available at: [Link].
Cleavage of Ethers with Acids. YouTube. Available at: [Link].
Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column. SIELC. Available at: [Link].
Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed Central. Available at: [Link].
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PubMed Central. Available at: [Link].
Forced degradation study under acidic conditions. ResearchGate. Available at: [Link].
Technical Support Center: Minimizing Side Products in 2-Chloroquinoline Substitution Reactions
Welcome to the Technical Support Center for 2-chloroquinoline substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for 2-chloroquinoline substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This is a living document, structured to address the real-world problems you encounter at the bench.
Introduction: The Challenge of Selectivity
2-Chloroquinolines are valuable synthons in medicinal chemistry and materials science due to the reactivity of the C2-position towards nucleophilic aromatic substitution (SNAr). However, this reactivity can also be a source of frustration, leading to undesired side products that complicate purification and reduce yields. The key to success lies in understanding and controlling the delicate balance of factors that govern the reaction pathway. This guide will provide in-depth, evidence-based strategies to help you minimize the formation of common byproducts and achieve your desired synthetic outcomes.
Here, we address some of the most common issues encountered during 2-chloroquinoline substitution reactions in a practical question-and-answer format.
Q1: My reaction is plagued by the formation of 2-quinolone. How can I prevent this hydrolysis?
A1: The formation of 2-quinolone is a classic and often frustrating side reaction, resulting from the hydrolysis of the 2-chloroquinoline starting material or product. The primary culprit is residual water in your reaction system. Here’s how to rigorously exclude it:
The Mechanism of Hydrolysis: The presence of water, especially under acidic or basic conditions, facilitates the nucleophilic attack of water or hydroxide ions at the C2 position, leading to the formation of the more thermodynamically stable 2-quinolone tautomer. An acidic medium can protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack[1].
Troubleshooting & Prevention:
Rigorous Drying of Solvents and Reagents: This is the most critical step.
Solvents: Use freshly distilled solvents dried over an appropriate drying agent. For polar apathetic solvents like DMF or DMSO, drying over activated molecular sieves (4Å) for at least 12-24 hours is recommended[2]. The water content of "anhydrous" commercial solvents should be verified, for instance, by Karl Fischer titration, as they can absorb moisture over time.
Reagents: Ensure your nucleophile and any solid bases are thoroughly dried under vacuum, especially if they are hygroscopic.
Inert Atmosphere: Always perform your reactions under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel. Techniques for handling air- and moisture-sensitive compounds, such as using Schlenk lines or glove boxes, are highly recommended[3].
Choice of Base: If your reaction requires a base, opt for a non-hydroxide base. Common choices include organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which should be flame-dried or oven-dried immediately before use.
Q2: I'm observing a significant amount of a high-molecular-weight byproduct that I suspect is a homocoupled dimer. What causes this and how can I stop it?
A2: Homocoupling, leading to the formation of 2,2'-biquinoline, is a common side reaction, particularly in palladium-catalyzed amination or cross-coupling reactions. It arises from the reaction of two molecules of the 2-chloroquinoline starting material.
The Mechanism of Homocoupling: In palladium-catalyzed reactions, the homocoupling of aryl halides is thought to proceed through the oxidative addition of the aryl halide to a Pd(0) species to form an Ar-Pd(II)-X intermediate. Two of these intermediates can then undergo a ligand exchange and reductive elimination to form the Ar-Ar bond and regenerate the Pd(0) catalyst[4]. The presence of oxygen can promote this side reaction[2][5].
Troubleshooting & Prevention:
Thorough Degassing: Before adding your palladium catalyst, thoroughly degas your reaction mixture to remove dissolved oxygen. This can be achieved by bubbling a stream of inert gas (N₂ or Ar) through the solvent for 15-30 minutes or by using a series of freeze-pump-thaw cycles.
Choice of Ligand and Catalyst Precursor: The choice of phosphine ligand in palladium-catalyzed reactions can significantly influence the rate of reductive elimination and, consequently, the extent of homocoupling. For challenging aminations, consider using bulky, electron-rich phosphine ligands that promote the desired cross-coupling over homocoupling.
Reaction Setup: Adding the 2-chloroquinoline slowly to the reaction mixture containing the nucleophile and catalyst can help to maintain a low concentration of the electrophile, thus disfavoring the bimolecular homocoupling reaction.
Q3: My 2-chloroquinoline has other substituents. How do I ensure the nucleophile attacks only the C2 position?
A3: Regioselectivity is a critical consideration when working with substituted 2-chloroquinolines. The electronic nature of the substituents on the quinoline ring plays a significant role in directing the incoming nucleophile.
The Underlying Principles of Regioselectivity: Nucleophilic aromatic substitution on heteroaromatic systems like quinoline is governed by the electronic properties of the ring. The nitrogen atom in the quinoline ring is electron-withdrawing, making the heterocyclic ring electron-deficient and thus susceptible to nucleophilic attack. This effect is most pronounced at the C2 and C4 positions.
Electron-Withdrawing Groups (EWGs): The presence of additional EWGs (e.g., -NO₂, -CN, -CF₃) on the quinoline ring will further activate it towards nucleophilic attack. An EWG at the 5- or 7-position will enhance the reactivity at the C2-position.
Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃, -NH₂) will deactivate the ring towards nucleophilic attack. If your substrate contains an EDG, you may require more forcing conditions (higher temperature, stronger base) to achieve the desired substitution.
Controlling Regioselectivity in Practice:
In most cases, the C2 position of 2-chloroquinoline is the most electrophilic and will be preferentially attacked.
If your molecule also contains a chloro-substituent at the C4 position, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. Selective substitution at C2 can often be achieved by first reacting the more labile C4 position and then performing a second substitution under more forcing conditions.
Gold-Standard Experimental Protocols
The following protocols are provided as a starting point for your optimizations. Remember to always perform reactions on a small scale first to establish the optimal conditions for your specific substrate and nucleophile.
Protocol 1: General Procedure for Amination of 2-Chloroquinoline
This protocol is adapted from a high-yield synthesis of 2-aminoquinoline derivatives[6].
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloroquinoline (1.0 mmol), the desired amine (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol).
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, Dioxane, or Toluene, 5 mL) via syringe under an inert atmosphere.
Catalyst Addition (if applicable): If using a palladium-catalyzed method, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Reactant Combination
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
2-Chloroquinoline + Aniline
K₂CO₃
DMF
100
12
>90
2-Chloroquinoline + Morpholine
Cs₂CO₃
Dioxane
110
8
>95
2-Chloroquinoline + Benzylamine
NaOtBu
Toluene
90
6
>92
Protocol 2: Synthesis of a 2-Thioquinoline Derivative
This protocol is based on the synthesis of 2-mercaptoquinoline-3-carbaldehyde[5].
Reaction Setup: In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere.
Nucleophile Addition: Add powdered sodium sulfide (Na₂S, 1.5 mmol) in one portion.
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
Work-up: Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum.
Visualizing Reaction Mechanisms and Troubleshooting
To better understand the formation of side products and how to avoid them, the following diagrams illustrate the key mechanistic pathways and a logical troubleshooting workflow.
Mechanism of 2-Quinolone Formation (Hydrolysis)
Caption: Mechanism of 2-quinolone formation via hydrolysis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
NMR spectral data analysis of 6-methyl-2-phenoxyquinoline
Publish Comparison Guide Executive Summary This technical guide provides a definitive spectral analysis framework for 6-methyl-2-phenoxyquinoline , a pharmacophore often utilized in the development of anti-malarial and a...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide
Executive Summary
This technical guide provides a definitive spectral analysis framework for 6-methyl-2-phenoxyquinoline , a pharmacophore often utilized in the development of anti-malarial and anti-cancer agents. In synthetic workflows, this compound is typically generated via Nucleophilic Aromatic Substitution (
) of 2-chloro-6-methylquinoline with phenol.
The critical analytical challenge lies in distinguishing the product from its structurally similar precursor (2-chloro-6-methylquinoline ) and its hydrolysis degradation product (6-methyl-2-hydroxyquinoline ). This guide moves beyond basic peak listing to provide a comparative performance analysis, defining the specific diagnostic signals required to validate structural identity and purity with high confidence.
Comparative Analysis: Product vs. Alternatives
In the context of reaction monitoring and purity assessment, the "alternatives" are the unreacted starting material and common side products. A robust NMR method must unambiguously differentiate these species.
The Diagnostic "Fingerprint" Region
The most reliable indicators of conversion are the C3-Proton (H3) shift and the Methyl (CH3) environment.
Feature
Product: 6-Methyl-2-Phenoxyquinoline
Precursor: 2-Chloro-6-Methylquinoline
Impurity: 6-Methyl-2-Hydroxyquinoline
H3 Proton Shift
6.95 - 7.10 ppm (Doublet)
7.35 - 7.45 ppm (Doublet)
6.50 - 6.60 ppm (Doublet)
Electronic Effect
Shielded by Phenoxy resonance (+M effect)
Deshielded by Chlorine (-I effect)
Highly shielded (Amide tautomer character)
Aromatic Integration
9 Protons (Quinoline + Phenoxy)
5 Protons (Quinoline only)
5 Protons (Quinoline only)
C2 Carbon ()
~162 ppm (C-O bond)
~150 ppm (C-Cl bond)
~164 ppm (C=O amide character)
Key Insight: The upfield shift of the H3 doublet by approximately 0.3–0.4 ppm is the primary metric for confirming the success of the
reaction. If the doublet remains at 7.4 ppm, the reaction has failed.
Detailed Spectral Assignments
Experimental Conditions
Solvent:
(Chloroform-d) is recommended over DMSO- to prevent peak broadening of the phenoxy protons and to minimize solvent viscosity effects.
Frequency: 400 MHz or higher recommended for clear resolution of the H5/H7/H8 overlapping regions.
Concentration: 10-15 mg in 0.6 mL solvent.
H NMR Data Table (400 MHz,
)
Position
Shift ( ppm)
Multiplicity
Integral
Coupling ( Hz)
Assignment Logic
2.48
Singlet (s)
3H
-
Diagnostic methyl on Quinoline ring.
H3
7.02
Doublet (d)
1H
8.8
Ortho to ether linkage; shielded by oxygen resonance.
H3'/H4'/H5'
7.15 - 7.30
Multiplet (m)
3H
-
Phenoxy ring protons (Ortho/Para). Overlap common.
H4
8.05
Doublet (d)
1H
8.8
Para to Nitrogen; deshielded. Shows characteristic coupling to H3.
H2'/H6'
7.40 - 7.48
Multiplet (m)
2H
-
Phenoxy ring protons (Meta).
H5
7.55
Singlet (s)
1H
-
Meta to methyl; often appears as a broad singlet or fine doublet.
H7
7.45
Doublet of Doublets
1H
8.5, 2.0
Vicinal coupling to H8; Allylic coupling to H5.
H8
7.95
Doublet (d)
1H
8.5
Peri-position to Nitrogen; typically the second most deshielded signal.
C NMR Data Table (100 MHz,
)
Carbon Type
Shift ( ppm)
Assignment
Alkyl
21.5
Methyl group ().
C2 (Ipso)
162.1
Diagnostic: Carbon attached to Phenoxy oxygen.
C4
138.5
Para to Nitrogen.
C8a
145.2
Ring junction (Quaternary).
Phenoxy (Ipso)
153.8
Ipso carbon of the phenoxy ring.
Aromatic CH
113.0 - 130.0
Complex aromatic region (C3, C5, C6, C7, C8, Phenoxy CH).
Structural Elucidation Workflow
The following logic flow represents the standard operating procedure (SOP) for confirming the structure of 6-methyl-2-phenoxyquinoline using 1H NMR.
Figure 1: Decision tree for the structural verification of 6-methyl-2-phenoxyquinoline, distinguishing it from common synthetic impurities.
To ensure the reproducibility of the spectral data presented above, the following synthesis and isolation protocol is recommended. This protocol minimizes the "Hydrolysis Impurity" (Alternative 3) which often complicates NMR interpretation.
Synthesis Overview
Reaction:
of 2-chloro-6-methylquinoline with phenol using base.
Solvent: DMF (Dimethylformamide).
Temperature: 110°C (Reflux).
Step-by-Step Workflow
Charge: In a round-bottom flask, dissolve 2-chloro-6-methylquinoline (1.0 eq) and phenol (1.2 eq) in DMF.
Activate: Add anhydrous
(2.0 eq). The excess base is crucial to drive the equilibrium and prevent acid-catalyzed hydrolysis.
Heat: Stir at 110°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will be less polar (higher
) than the starting material.
Workup (Critical for NMR Purity):
Cool to room temperature.
Pour into ice-water . The product should precipitate as a solid.
Note: If oil forms, extract with Ethyl Acetate.
Wash: Wash the organic layer with 10% NaOH to remove unreacted phenol. Failure to do this will result in phenol peaks (
6.8-7.3) contaminating the aromatic region of your NMR.
Purification: Recrystallize from Ethanol or purify via silica column chromatography.
References
Provides the baseline spectral data for the 6-methylquinoline core scaffold.
Details the standard SNAr synthetic route and purification methods relevant to this compound class.
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7059, 6-Methylquinoline. Retrieved October 26, 2023, from [Link]
Authoritative source for physical properties and general spectral characteristics of the quinoline backbone.
University of North Carolina Wilmington (UNCW). (n.d.). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. Retrieved October 26, 2023, from [Link]
Academic thesis providing in-depth analysis of substituent effects on quinoline proton shifts, supporting the assignment of H3/H4 doublets.
Comparative
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Phenoxyquinoline Derivatives
For correspondence: Introduction: The Therapeutic Potential of the 2-Phenoxyquinoline Scaffold In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of nu...
Author: BenchChem Technical Support Team. Date: February 2026
For correspondence:
Introduction: The Therapeutic Potential of the 2-Phenoxyquinoline Scaffold
In the landscape of modern medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among its myriad derivatives, the 2-phenoxyquinoline moiety has emerged as a particularly promising pharmacophore, demonstrating significant potential in the development of novel anticancer agents. Its structural versatility allows for facile modification, enabling the fine-tuning of steric and electronic properties to achieve desired interactions with specific biological targets. This guide provides a comprehensive comparative analysis of a series of rationally designed 2-phenoxyquinoline derivatives, evaluating their potential as inhibitors of three key protein targets implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR) kinase, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and tubulin.
Molecular docking, a powerful in silico tool, is employed to predict the binding affinities and interaction patterns of these derivatives within the active sites of their respective targets.[3][4][5] By comparing these computational predictions with those of well-established standard inhibitors—Erlotinib for EGFR, Sorafenib for VEGFR-2, and Combretastatin A4 for tubulin—we can gain valuable insights into the structure-activity relationships (SAR) of the 2-phenoxyquinoline scaffold and identify promising candidates for further preclinical development. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel and effective cancer therapeutics.
The Strategic Selection of Anticancer Targets
The choice of EGFR, VEGFR-2, and tubulin as primary targets for this comparative study is rooted in their well-validated roles in cancer cell proliferation, angiogenesis, and mitosis, respectively.
Epidermal Growth Factor Receptor (EGFR) Kinase: A member of the receptor tyrosine kinase family, EGFR plays a crucial role in regulating cell growth, survival, and differentiation.[6] Its aberrant activation, often through mutation or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[6]
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This receptor tyrosine kinase is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7] Inhibiting VEGFR-2 can effectively starve tumors of their required blood supply.
Tubulin: As the fundamental building block of microtubules, tubulin is critical for cell division (mitosis), intracellular transport, and the maintenance of cell shape.[8] Agents that disrupt tubulin polymerization are potent antimitotic drugs that can selectively kill rapidly dividing cancer cells.[8]
The signaling pathways modulated by these targets are depicted below, illustrating their central roles in cancer progression.
Caption: Key signaling pathways in cancer progression targeted in this study.
Experimental Protocol: A Rigorous In Silico Workflow
To ensure the scientific integrity and reproducibility of this comparative docking study, a meticulous and validated computational workflow was employed. The causality behind each experimental choice is detailed to provide a clear understanding of the methodology.
Preparation of Protein Target Structures
The initial step in any structure-based drug design project is the careful preparation of the target protein's three-dimensional structure. This process is critical as minor structural artifacts can significantly impact the docking results.
Structure Retrieval: The crystal structures of the kinase domains of EGFR (PDB ID: 1M17) and VEGFR-2 (PDB ID: 2OH4), and tubulin (PDB ID: 1SA0) were retrieved from the Protein Data Bank (PDB).[9] These specific PDB entries were selected based on their resolution and the presence of co-crystallized ligands, which helps in defining the active site.
Protein Cleaning and Protonation: All non-essential water molecules and heteroatoms were removed from the PDB files. Hydrogen atoms were added to the protein structures, and their positions were optimized to satisfy hydrogen-bonding networks. The protonation states of ionizable residues were assigned at a physiological pH of 7.4.[10]
Energy Minimization: To relieve any steric clashes and to achieve a low-energy conformation, the prepared protein structures were subjected to energy minimization using a suitable force field (e.g., AMBER or CHARMM).[10][11] This step ensures that the protein is in a relaxed and realistic state for docking.
Ligand Preparation: From 2D to 3D
The 2-phenoxyquinoline derivatives and the standard inhibitors were prepared for docking through a multi-step process to ensure they were in their most probable three-dimensional conformations and protonation states.
2D Structure Sketching: The two-dimensional structures of the 2-phenoxyquinoline derivatives (PQ-1 to PQ-5) with varying substitution patterns were sketched using chemical drawing software.
2D to 3D Conversion and Energy Minimization: The 2D structures were converted into three-dimensional models. Subsequently, these 3D structures were subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain their lowest energy conformers.[12][13] This is a crucial step as the initial conformation of the ligand can influence the outcome of the docking simulation.[10]
Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[14]
Grid Box Generation: A grid box was defined around the active site of each protein target. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the search space for the docking algorithm was focused on the binding pocket.
Docking Protocol: The prepared ligands were docked into the active site of each prepared protein target using the Lamarckian Genetic Algorithm in AutoDock Vina. The docking parameters, such as the number of genetic algorithm runs and the exhaustiveness of the search, were set to ensure a thorough exploration of the conformational space.[15]
Validation of the Docking Protocol: To validate the accuracy of the docking protocol, the co-crystallized ligands were extracted from their respective PDB files and re-docked into the binding sites. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose was calculated. An RMSD value of less than 2.0 Å is generally considered an indicator of a reliable docking protocol.
Caption: A streamlined workflow for the comparative molecular docking study.
Results and Discussion: A Comparative Analysis of Binding Affinities
The docking simulations yielded valuable data on the binding affinities (expressed as binding energy in kcal/mol) and the nature of the interactions between the 2-phenoxyquinoline derivatives and the target proteins. A lower binding energy indicates a more stable protein-ligand complex and a potentially more potent inhibitor.
Comparative Binding Energies
The binding energies of the 2-phenoxyquinoline derivatives (PQ-1 to PQ-5) and the standard inhibitors against EGFR, VEGFR-2, and tubulin are summarized in the table below.
The results indicate that the 2-phenoxyquinoline derivatives exhibit promising binding affinities for all three targets. Notably, the introduction of substituents on the phenoxy ring significantly influences the binding energy. The 3',4'-dichloro substituted derivative, PQ-4 , consistently demonstrated the lowest binding energy across all three targets, suggesting it may possess broad-spectrum inhibitory activity. Its binding affinity is comparable to that of the standard inhibitors, highlighting its potential as a lead compound. The chloro and nitro substitutions also led to improved binding affinities compared to the unsubstituted parent compound, PQ-1 .
Analysis of Binding Interactions: Unveiling the Molecular Basis of Inhibition
A detailed analysis of the docking poses provides insights into the specific molecular interactions that contribute to the binding affinity. These interactions primarily include hydrogen bonds and hydrophobic interactions.[19][20]
Against EGFR: The most potent derivative, PQ-4 , was observed to form a crucial hydrogen bond with the backbone nitrogen of Met793 in the hinge region of the EGFR kinase domain, an interaction also observed for the standard inhibitor Erlotinib.[6] Additionally, the dichloro-substituted phenoxy ring of PQ-4 engaged in favorable hydrophobic interactions with key residues such as Leu718, Val726, and Ala743, further stabilizing the complex.
Against VEGFR-2: In the ATP-binding pocket of VEGFR-2, PQ-4 formed a hydrogen bond with the side chain of Cys919. The quinoline ring of the derivative was involved in π-π stacking interactions with Phe1047, a key residue for inhibitor binding. These interactions are consistent with the binding mode of the standard inhibitor Sorafenib.[17]
Against Tubulin: The docking of PQ-4 into the colchicine-binding site of tubulin revealed that the 2-phenoxyquinoline scaffold fits snugly into a hydrophobic pocket formed by residues such as Cys241, Leu248, Ala316, and Val318. The trimethoxyphenyl ring of the standard inhibitor Combretastatin A4 is known to occupy a similar pocket.[21]
Caption: Summary of key binding interactions for the lead compound PQ-4.
Conclusion and Future Directions: Charting a Path Forward
This comparative in silico investigation has successfully demonstrated the potential of 2-phenoxyquinoline derivatives as a versatile scaffold for the design of novel anticancer agents targeting EGFR, VEGFR-2, and tubulin. The docking studies revealed that specific substitutions on the phenoxy ring can significantly enhance the binding affinity of these compounds, with the 3',4'-dichloro derivative PQ-4 emerging as a particularly promising lead candidate with predicted binding energies comparable to those of established clinical drugs.
The insights gained from the analysis of binding interactions provide a rational basis for the future optimization of this scaffold. The next logical steps in this drug discovery endeavor would involve:
Synthesis and In Vitro Biological Evaluation: The synthesized 2-phenoxyquinoline derivatives should be evaluated in vitro for their inhibitory activity against the purified EGFR, VEGFR-2, and tubulin proteins, as well as for their cytotoxic effects on various cancer cell lines.[4][22]
Structure-Activity Relationship (SAR) Refinement: The experimental data will be crucial for refining the SAR models and guiding the design of a next generation of more potent and selective inhibitors.
Lead Optimization: The most promising compounds will undergo lead optimization to improve their pharmacological properties, including solubility, metabolic stability, and oral bioavailability.
References
El-Azab, A.S., ElTahir, K.E., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules.
Rojas-Díaz, D., et al. (2024).
Al-Ostoot, F.H., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules.
Ghahremanpour, M.M., et al. (2021). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents.
Zare, M., et al. (2023). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors.
Ansari, M.F., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Journal of Molecular Structure.
Kouznetsov, V.V., et al. (2021). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Scientific Reports.
Kumar, A., et al. (2022). Natural alkaloids targeting EGFR in non-small cell lung cancer: Molecular docking and ADMET predictions.
Bhakat, S. (2015). How do I perform energy minimization of ligands before docking? ResearchGate. [Link]
Chandrabose, K., & Moorthy, N.H. (2025). Design, synthesis and biological evaluation of 2-phenylquinoxaline carbonyl piperazine derivatives as novel FASN inhibitors with anticancer activity. Bioorganic Chemistry.
Kumar, P. (2023). Visualization of binding interaction and hydrogen and hydrophobic bonds...
Shan, Y., et al. (2012). Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain. Biochemical Journal.
Singh, P., et al. (2016). Delineating the interaction of combretastatin A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach. Journal of Biomolecular Structure and Dynamics.
El-Naggar, M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
Gathiaka, S., et al. (2016). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks.
Alanazi, A.M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
Omixium. (2025). SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! YouTube. [Link]
Abdel-Aziz, M., et al. (2024). Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma. RSC Medicinal Chemistry.
In-Silico Lab. (2025). How to Visualize Molecular Docking Results in Discovery Studio | Publication-Ready Images. YouTube. [Link]
Makki, S., et al. (2025).
Bioinformatics Tutorials. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
Wang, Y., et al. (2022).
BioSolveIT. (2023). Energy Minimization of Structures in Molecular Docking. [Link]
Mustafa, G., et al. (2010).
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
Acun, T., et al. (2022). Combined 3D-QSAR, molecular docking and dynamics simulations studies to model and design TTK inhibitors. Scientific Reports.
Ghorab, M.M., et al. (2021).
Mphahlele, M.J., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules.
Gholami, M., & Shahraki, J. (2016). QSAR Modeling of COX -2 Inhibitory Activity of Some Dihydropyridine and Hydroquinoline Derivatives Using Multiple Linear Regress. Pharmaceutical and Biomedical Research.
Omixium. (2025). V1: How to Energy Optimisation of Protein for Molecular Docking. YouTube. [Link]
Liew, S.K., et al. (2020). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. Anticancer Research.
El-Sayed, M.A., et al. (2022). Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
Dr. Gene Clic. (2019). #2D-SKETCHING#3D-CONVERSION#LIGAND OPTIMISATION#Ligand Preparation for docking#CONFIRMER GENERATION. YouTube. [Link]
Rojas-Díaz, D., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives.
Stack Exchange. (2020). What is the perferred method of optimization or energy minimization of small molecules downloaded from PubChem? Bioinformatics Stack Exchange. [Link]
Elaissouq, A., et al. (2022). Novel Styrylquinoline Derivatives as Potential Anticancer Agents, In-Silico studies by 3D-QSAR, Molecular Dock. Physical Chemistry Research.
Alanazi, A.M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. Semantic Scholar.
RCSB PDB. (2024). Python Scripting for Molecular Docking: Docking with AutoDock Vina. YouTube. [Link]
Al-Ghorbani, M., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry.
Wang, Y., et al. (2012). 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking.
Al-Warhi, T., et al. (2022).
Vilanova, C., et al. (2023).
Rajitha, G., & Rani, M. V. (2022). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies.
Patel, R., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry.
Navigating the Analytical Frontier: A Comparative Guide to Reference Standards for 6-methyl-2-phenoxyquinoline Quantification
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount. 6-methyl-2-phenoxyquinoline...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount. 6-methyl-2-phenoxyquinoline, a heterocyclic compound with potential biological activity, presents a unique analytical challenge. The absence of a commercially available, certified reference standard necessitates a robust internal qualification process to ensure data integrity and reproducibility. This guide provides a comprehensive comparison of strategies and methodologies for establishing a reliable reference standard for the accurate quantification of 6-methyl-2-phenoxyquinoline, empowering researchers to navigate this analytical frontier with confidence.
The Challenge: Absence of a Commercial Certified Reference Standard
A thorough market survey reveals a critical gap for researchers working with 6-methyl-2-phenoxyquinoline: the lack of a commercially available certified reference standard (CRS). Standard suppliers of chemical reagents may offer 6-methyl-2-phenoxyquinoline, but typically without the rigorous characterization and certification required for a quantitative reference standard. This absence shifts the burden of proof to the analytical scientist, who must source the material and establish its fitness for purpose as a quantitative standard.
The Solution: In-House Qualification of a Reference Standard
When a CRS is unavailable, the most scientifically sound approach is to procure a high-purity batch of the compound and undertake a comprehensive in-house qualification. This process establishes a well-characterized in-house reference standard (IHRS) with a documented purity and assigned potency.
Workflow for In-House Reference Standard Qualification
The qualification of an IHRS is a multi-step process that involves a battery of orthogonal analytical techniques to provide a comprehensive understanding of the material's identity, purity, and properties.
Caption: Workflow for the qualification of an in-house reference standard.
Key Experimental Protocols for IHRS Qualification
1. Identity Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of 6-methyl-2-phenoxyquinoline. The observed chemical shifts, coupling constants, and integration should be consistent with the expected structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a characteristic fingerprint.
2. Purity Assessment:
Purity determination should not rely on a single method. The use of orthogonal techniques, which measure impurities based on different chemical and physical principles, is crucial for a comprehensive assessment.[1][2] A purity of 99.5% or higher is generally desirable for a reference standard used in assays.[2][3]
Chromatographic Purity (HPLC/UPLC): A validated, high-resolution HPLC or UPLC method is the cornerstone of purity assessment. It should be capable of separating the main component from potential process-related impurities and degradation products.
Thermal Analysis:
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess the presence of impurities that depress the melting point.
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the presence of volatile impurities or residual solvents.
Water Content: Karl Fischer titration is the gold standard for determining the water content.
Residual Solvents: Headspace Gas Chromatography (GC-HS) is used to quantify any residual solvents from the synthesis process.
Inorganic Impurities: Residue on Ignition (ROI) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to determine the content of inorganic impurities.
3. Potency Assignment:
The potency of the IHRS is typically assigned using a mass balance approach, where the contributions of all identified impurities are subtracted from 100%.[4]
Once a well-characterized IHRS is established, a suitable analytical method for the routine quantification of 6-methyl-2-phenoxyquinoline in various matrices can be developed and validated. The two most common and powerful techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a versatile and widely used technique for the quantification of organic molecules. For 6-methyl-2-phenoxyquinoline, a C18 or a Phenyl-Hexyl column would be a good starting point for method development due to the aromatic nature of the analyte.
Workflow for HPLC Method Development and Validation
Caption: A typical workflow for HPLC method development and validation.
Proposed Starting HPLC Conditions (Adaptable)
Parameter
Recommendation
Rationale
Column
C18 or Phenyl-Hexyl, 2.1-4.6 mm i.d., 50-150 mm length, <3 µm particle size
C18 provides good hydrophobic retention. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions.
Mobile Phase
A: Water with 0.1% Formic Acid or Phosphoric AcidB: Acetonitrile or Methanol with 0.1% Formic Acid or Phosphoric Acid
Acidified mobile phase ensures good peak shape for the basic quinoline nitrogen. Acetonitrile and methanol are common organic modifiers.
Elution
Gradient elution to start, followed by optimization to isocratic if possible
A gradient is useful for screening for unknown impurities. An isocratic method is often more robust for routine QC.
Flow Rate
0.5 - 1.5 mL/min (for 4.6 mm i.d. column)
A typical flow rate for standard HPLC columns.
Column Temperature
25 - 40 °C
To ensure reproducible retention times.
Detection
UV/Vis or Diode Array Detector (DAD) at a suitable wavelength (e.g., ~230-260 nm)
The quinoline and phenoxy groups are strong chromophores. A DAD allows for peak purity assessment.
Injection Volume
1 - 10 µL
Dependent on sample concentration and instrument sensitivity.
Method Validation: The developed HPLC method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[5] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique, particularly for volatile and thermally stable compounds. 6-methyl-2-phenoxyquinoline is expected to have sufficient volatility for GC analysis. The mass spectrometer provides high selectivity and sensitivity, making it an excellent tool for both quantification and impurity identification.
Suitable for the separation of relatively nonpolar aromatic compounds.
Injector
Split/Splitless injector, 250-300 °C
To ensure efficient vaporization of the analyte.
Oven Program
Start at a lower temperature (e.g., 100-150 °C) and ramp to a higher temperature (e.g., 280-300 °C)
A temperature gradient allows for the separation of compounds with different boiling points.
Carrier Gas
Helium or Hydrogen at a constant flow
Inert carrier gases for GC.
MS Detector
Electron Ionization (EI) source at 70 eV
Standard ionization technique for GC-MS that produces reproducible fragmentation patterns.
Acquisition Mode
Full Scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for quantitative analysis.
SIM mode provides higher sensitivity and selectivity for quantification.
Method Validation: Similar to HPLC, the GC-MS method must be validated for its intended use, following relevant guidelines.
Comparison of HPLC and GC-MS for Quantification
Feature
RP-HPLC with UV Detection
GC-MS
Applicability
Broadly applicable to a wide range of non-volatile and thermally labile compounds.
Suitable for volatile and thermally stable compounds.
Selectivity
Good selectivity based on chromatographic separation. Can be limited for co-eluting impurities with similar UV spectra.
Excellent selectivity due to both chromatographic separation and mass filtering.
Sensitivity
Generally good, but can be lower than MS detection.
Typically very high, especially in SIM mode.
Structural Information
Limited to UV spectrum.
Provides mass spectral data which can be used for structural elucidation of unknown impurities.
Sample Preparation
Sample needs to be dissolved in a suitable solvent compatible with the mobile phase.
Derivatization may be required for non-volatile compounds (not expected for 6-methyl-2-phenoxyquinoline).
Instrumentation
Widely available in most analytical laboratories.
More specialized instrumentation.
Conclusion and Recommendations
The accurate quantification of 6-methyl-2-phenoxyquinoline in a research or drug development setting is achievable despite the absence of a commercial certified reference standard. The cornerstone of a reliable analytical strategy is the establishment of a well-characterized in-house reference standard. This involves a rigorous qualification process using a suite of orthogonal analytical techniques to confirm its identity and determine its purity with a high degree of confidence.
For routine quantification, both RP-HPLC with UV detection and GC-MS are viable and powerful techniques.
RP-HPLC is a robust and widely accessible method, and a good first choice for development. A C18 or Phenyl-Hexyl column with a simple acidic mobile phase is a promising starting point.
GC-MS offers superior selectivity and sensitivity, and is particularly advantageous for impurity profiling and identification due to the structural information provided by the mass spectrometer.
Ultimately, the choice of analytical technique will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and the availability of instrumentation. By following the principles of in-house reference standard qualification and systematic method development and validation, researchers can ensure the generation of accurate, reliable, and defensible data for 6-methyl-2-phenoxyquinoline.
References
A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. (n.d.). PMC. Retrieved January 23, 2024, from [Link]
Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. (n.d.). PMC. Retrieved January 23, 2024, from [Link]
Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Atlantis Press. Retrieved January 23, 2024, from [Link]
RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. (n.d.). GSC Biological and Pharmaceutical Sciences. Retrieved January 23, 2024, from [Link]
HPLC chromatograms of quinoline and 2-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Chemical and Physical Characterizations of Potential New Chemical Entity. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023). PMC. Retrieved January 23, 2024, from [Link]
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. Retrieved January 23, 2024, from [Link]
Reference-Standard Material Qualification. (2009). Pharmaceutical Technology. Retrieved January 23, 2024, from [Link]
Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. (n.d.). World Health Organization (WHO). Retrieved January 23, 2024, from [Link]
The ABC's of Reference Standard Management. (n.d.). Eurofins. Retrieved January 23, 2024, from [Link]
Qualification of Inhouse Reference Standards and Secondary Standards. (2025). Qvents. Retrieved January 23, 2024, from [Link]
Analytical Services to Characterize New Chemical Entities. (n.d.). Pacific BioLabs. Retrieved January 23, 2024, from [Link]
Choosing Reference Standards for API or Impurity. (2025). ResolveMass Laboratories Inc. Retrieved January 23, 2024, from [Link]
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]
Analytical Techniques for Reference Standard Characterization. (2025). ResolveMass Laboratories Inc. Retrieved January 23, 2024, from [Link]
(PDF) Editorial Analytical Characterization Assay for New Chemical Entities. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2024, from [Link]
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved January 23, 2024, from [Link]
HPLC Column for Structual Isomers. (n.d.). NACALAI TESQUE, INC. Retrieved January 23, 2024, from [Link]
HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS. (n.d.). IUPAC. Retrieved January 23, 2024, from [Link]
A Newly Validated HPLC-DAD Method for the Determination of Ricinoleic Acid (RA) in PLGA Nanocapsules. (2024). PMC. Retrieved January 23, 2024, from [Link]
A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses. (2024). Labinsights. Retrieved January 23, 2024, from [Link]
Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (n.d.). Arabian Journal of Chemistry. Retrieved January 23, 2024, from [Link]
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 23, 2024, from [Link]
(PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives. (n.d.). ResearchGate. Retrieved January 23, 2024, from [Link]
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved January 23, 2024, from [Link]
Isomers Recognition in HPLC-MS/MS Analysis of Human Plasma Samples by Using an Ion Trap Supported by a Linear Equations-Based Algorithm. (2023). National Center for Biotechnology Information. Retrieved January 23, 2024, from [Link]619/)
A Comprehensive Guide to the Safe Disposal of 6-methyl-2-phenoxyquinoline
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-methyl-2-phenoxyquinoline, a quinoline derivative. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are synthesized from data on structurally similar chemicals, such as 6-methylquinoline and other quinoline derivatives, and are grounded in established regulatory guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
It is imperative to treat 6-methyl-2-phenoxyquinoline as a hazardous substance due to the potential for unknown hazards and the known risks associated with its chemical class.[1]
Hazard Assessment and Risk Profile
Quinoline and its derivatives are recognized for their potential health hazards. Understanding these risks is the foundation of safe handling and disposal.
Key Potential Hazards:
Irritation: Similar quinoline compounds are known to cause irritation to the skin, eyes, and respiratory tract.[2][3][4][5][6]
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.[3][5][7]
Carcinogenicity: The EPA has classified quinoline as a Group B2, probable human carcinogen, based on animal studies.[8][9] There is limited evidence of a carcinogenic effect for 6-methylquinoline.[3] Therefore, it is prudent to handle 6-methyl-2-phenoxyquinoline with the assumption of potential carcinogenicity.
Organ Damage: Chronic exposure to quinoline has been shown to cause liver damage in animal studies.[8][10]
Due to these potential hazards, 6-methyl-2-phenoxyquinoline must not be disposed of down the drain or in regular solid waste.[11]
Personal Protective Equipment (PPE) Requirements
Before handling 6-methyl-2-phenoxyquinoline for any purpose, including disposal, the following PPE is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles or a face shield.
To protect against splashes that can cause serious eye irritation.[4][10][12]
Hand Protection
Chemically resistant gloves (e.g., nitrile).
To prevent skin contact and potential absorption.[4][10]
Body Protection
A laboratory coat.
To prevent contamination of personal clothing.[11]
Respiratory Protection
Use in a well-ventilated area, such as a chemical fume hood.
To minimize the inhalation of any vapors or aerosols.[2][10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 6-methyl-2-phenoxyquinoline is to manage it as hazardous chemical waste. This ensures compliance with regulations and minimizes environmental impact.
Step 1: Waste Segregation and Collection
Designate as Hazardous Waste: All materials contaminated with 6-methyl-2-phenoxyquinoline, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats), must be treated as hazardous waste.[11]
Use a Designated Waste Container:
Select a chemically compatible container with a secure, leak-proof lid.
The container must be in good condition, free from cracks or residues.
Affix a hazardous waste label to the container immediately.
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical component of safe waste management. The label must include:
The words "Hazardous Waste."
The full chemical name: "6-methyl-2-phenoxyquinoline."
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant," "Potential Carcinogen").
The accumulation start date.
The name of the principal investigator or laboratory contact.
Step 3: Storage of Chemical Waste
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Ensure the storage area is equipped with secondary containment to capture any potential leaks.
Step 4: Arranging for Professional Disposal
The recommended and required method for the disposal of 6-methyl-2-phenoxyquinoline is through a licensed environmental waste management contractor.[11]
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
Decontamination of Empty Containers
Empty containers that once held 6-methyl-2-phenoxyquinoline must be thoroughly decontaminated before they can be disposed of as non-hazardous waste.
Triple-Rinse Procedure:
First Rinse: Rinse the container with a suitable solvent that can dissolve the compound. Collect this rinsate and manage it as hazardous waste.[11]
Second Rinse: Repeat the rinse with fresh solvent and again collect the rinsate as hazardous waste.[11]
Third Rinse: A final rinse with solvent, with the rinsate collected as hazardous waste, completes the process.[11]
Water Rinse: After the solvent rinses, wash the container with soap and water.
Drying: Allow the container to air dry completely.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill:
Evacuate the immediate area and alert your colleagues.[11]
If the spill is significant, contact your institution's EHS department or emergency response team.
For small spills, and only if you are trained to do so, use an absorbent material to contain and clean up the spill.[2]
All cleanup materials must be placed in a sealed container, labeled as hazardous waste, and disposed of accordingly.
Skin Contact:
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][10]
The following diagram illustrates the decision-making process for the proper disposal of 6-methyl-2-phenoxyquinoline and associated materials.
Caption: Decision workflow for the disposal of 6-methyl-2-phenoxyquinoline.
References
New Jersey Department of Health. (n.d.). Quinoline. Hazardous Substance Fact Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Quinoline. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (n.d.). Quinoline | CASRN 91-22-5. Integrated Risk Information System (IRIS). Retrieved from [Link]
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]
Alfa Aesar. (2010). SAFETY DATA SHEET: 6-Amino-2-methylquinoline. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2001). Quinoline. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
Minnesota Department of Health. (n.d.). Quinoline and Groundwater. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Guidance For Hazard Determination. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (2022). MORPHOLINE. Retrieved from [Link]
Minnesota Department of Health. (2023). Quinoline Toxicological Summary. Retrieved from [Link]